molecular formula C17H12N2O2 B3257066 [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid CAS No. 282550-57-6

[6-Phenyl-2,2'-bipyridine]-4-carboxylic acid

Cat. No.: B3257066
CAS No.: 282550-57-6
M. Wt: 276.29 g/mol
InChI Key: NSHPUFRGALCSOS-UHFFFAOYSA-N
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Description

Significance of Bipyridine Scaffolds in Advanced Chemical Systems

The 2,2'-bipyridine (B1663995) (bpy) unit is a cornerstone of coordination chemistry, recognized as one of the most widely utilized ligands. nih.gov Its capacity to form stable chelate rings with metal ions has been instrumental in advancing the understanding of the thermodynamics, kinetics, photochemistry, and electrochemistry of metal complexes. nih.gov Bipyridine-based structures are fundamental components in numerous applications, including catalysis, photosensitization, and the construction of supramolecular architectures. nih.gov

In the realm of catalysis, nickel-bipyridine complexes have become prominent in the field of photoredox catalysis, which uses light energy to drive chemical reactions. acs.org These catalytic systems are valued for their ability to facilitate a wide array of organic transformations. acs.org Furthermore, bio-inspired ligands based on bipyridine scaffolds are being developed to support metals like manganese and iron for oxidative catalysis, mimicking natural enzymatic processes under milder conditions. digitellinc.com The inherent redox stability and the ease with which the bipyridine framework can be chemically modified contribute to its widespread utility. researchgate.net

Key Applications of Bipyridine Scaffolds

Application AreaSignificance of Bipyridine ScaffoldExample Research Focus
Photoredox CatalysisForms stable, photoactive complexes with metals like Nickel and Iridium. acs.orgDriving cross-coupling reactions and other organic transformations. acs.org
Supramolecular ChemistryActs as a rigid, predictable building block for self-assembly. nih.govCreation of complex, functional molecular architectures.
PhotosensitizersExhibits strong absorption in the UV-visible region and long-lived excited states. acs.orgokstate.eduUse in light-harvesting applications and photodynamic therapy. nih.gov
Materials SciencePrecursor for viologens and components of conductive polymers. nih.govDevelopment of electrochromic devices and energy storage systems.
Bioinorganic ChemistryMimics biological coordination environments. digitellinc.commdpi.comModeling active sites of metalloenzymes and developing synthetic catalysts. digitellinc.com

Evolution of Carboxylic Acid Functionalized Bipyridine Ligands

The strategic incorporation of carboxylic acid (-COOH) groups onto the bipyridine framework represents a significant evolution in ligand design. This functionalization enhances the coordination capabilities of the ligand and profoundly influences the properties of the resulting metal complexes. researchgate.net The carboxylic acid group can act as an anchor, enabling the attachment of the complex to surfaces, which is a critical feature for applications such as dye-sensitized solar cells (DSCs). nih.gov In this context, the carboxylate group forms a strong electronic linkage with semiconductor surfaces like titanium dioxide (TiO₂), facilitating efficient electron transfer. nih.gov

Furthermore, the presence of a carboxylic acid can modify the solubility of the ligand and its complexes, improve biological activity, and serve as a versatile handle for further chemical modifications. researchgate.netnih.gov Research has shown that the specific position of the carboxylic acid group on the bipyridine ring can lead to differences in DNA/protein binding affinity, antioxidant activity, and cytotoxicity in ruthenium complexes. researchgate.net In the field of metallaphotoredox catalysis, carboxylic acids have emerged as highly adaptable functional groups, enabling a variety of chemical transformations. nih.govprinceton.edu The ability to use the native carboxylic acid functionality directly in these protocols is a significant advantage over methods that require pre-activation. nih.govprinceton.edu

Rationale for Research Focus on [6-Phenyl-2,2'-bipyridine]-4-carboxylic Acid

The specific structure of this compound combines three key chemical motifs, providing a strong rationale for its focused study:

The 2,2'-Bipyridine Core: This provides the foundational strong, bidentate nitrogen-donor chelation characteristic of all bipyridine ligands, ensuring the formation of stable metal complexes. nih.gov

The 6-Phenyl Group: The addition of a phenyl group at the 6-position transforms the ligand into a tridentate C-N-N donor. This "cyclometalating" capability, where the phenyl group's C-H bond is activated to form a direct carbon-metal bond, results in exceptionally stable complexes with metals like platinum and palladium. researchgate.net This increased stability is highly desirable for creating robust catalysts and materials.

The 4-Carboxylic Acid Group: This functional group adds a crucial layer of versatility. It can act as a proton-responsive site, a hydrogen-bonding unit, an anchoring group for surface attachment in materials science applications, or a point for further synthetic elaboration. researchgate.netnih.gov In a biological context, the carboxylic acid is often a critical moiety for activity, as seen in various antiviral and anticancer agents. nih.govmdpi.com

The combination of these features creates a multifunctional ligand that merges the robust coordination and rich photophysical properties of the phenyl-bipyridine scaffold with the versatile functionality of the carboxylic acid group. This synergy makes it an attractive candidate for developing advanced materials, highly efficient catalysts, and potentially new therapeutic agents.

Overview of Key Academic Research Trajectories for the Compound

The unique structural attributes of this compound and its derivatives have positioned them at the forefront of several key research areas.

Photochemistry and Solar Energy Conversion: A primary research trajectory is its use as a sensitizer in dye-sensitized solar cells (DSCs). The highly conjugated phenyl-bipyridine system allows for strong light absorption, while the carboxylic acid group serves as the essential anchor to bind the dye molecule to semiconductor surfaces, facilitating the light-to-electricity conversion process. nih.gov

Advanced Catalysis: The tridentate nature of the 6-phenyl-2,2'-bipyridine (B1228381) scaffold leads to the formation of very stable metal complexes, which are investigated as robust catalysts for challenging chemical transformations. researchgate.net The electronic properties of the ligand can be tuned to influence the catalytic activity, and its structure is relevant to the burgeoning field of metallaphotoredox catalysis. acs.org

Biomedical and Pharmaceutical Research: Platinum complexes incorporating the 6-phenyl-2,2'-bipyridine scaffold have been synthesized and evaluated for their DNA binding capabilities and cytotoxic activity against cancer cell lines. nih.gov The introduction of a carboxylic acid group is a known strategy to modulate such biological activities, suggesting a potential trajectory for developing new anticancer or antiviral agents. researchgate.netmdpi.com

Supramolecular Chemistry and Materials Science: Ligands containing both bipyridine and carboxylate functionalities are valuable building blocks for constructing coordination polymers and metal-organic frameworks (MOFs). rsc.org The defined geometry of the 6-phenyl-2,2'-bipyridine unit combined with the linking ability of the carboxylate group allows for the rational design of novel materials with tailored structural and functional properties.

Properties

IUPAC Name

2-phenyl-6-pyridin-2-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(21)13-10-15(12-6-2-1-3-7-12)19-16(11-13)14-8-4-5-9-18-14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHPUFRGALCSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid

Established Synthetic Pathways for the 2,2'-Bipyridine (B1663995) Core

The synthesis of the 2,2'-bipyridine core is a well-established area of organic chemistry, with numerous methods available for the construction of this key structural motif. These methods can be broadly categorized into coupling reactions, cyclo-functionalization, and the functionalization of pre-existing pyridine (B92270) rings.

Cross-coupling reactions are among the most powerful tools for the formation of the C-C bond linking the two pyridine rings. plu.mx Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are widely employed due to their high efficiency and functional group tolerance. mdpi.comnih.gov Ullmann-type homocoupling of 2-halopyridines in the presence of a copper or palladium catalyst also represents a classic approach to symmetrical 2,2'-bipyridines. lboro.ac.uk

Strategies for Phenyl Moiety Incorporation, Including Suzuki-Miyaura Cross-Coupling

The introduction of a phenyl group at the 6-position of the 2,2'-bipyridine framework is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly favored method due to the commercial availability and stability of a wide range of boronic acids, as well as the mild reaction conditions and high yields often obtained. organic-synthesis.commdpi.com

A plausible and commonly employed strategy for the synthesis of [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid involves the Suzuki-Miyaura coupling of a halogenated 2,2'-bipyridine precursor with phenylboronic acid. A key intermediate in this approach is a 6-halo-2,2'-bipyridine-4-carboxylic acid derivative, such as 6-bromo-[2,2'-bipyridine]-4-carboxylic acid. The coupling reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine ligand, and a base, such as sodium carbonate or potassium phosphate. nih.govorganic-chemistry.org The reaction is generally performed in a solvent mixture, often containing an organic solvent like toluene, dioxane, or dimethylformamide, and an aqueous phase.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf)
Boronic Acid Phenylboronic acid
Aryl Halide 6-Bromo-2,2'-bipyridine-4-carboxylic acid
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene/Water, Dioxane/Water, DMF
Temperature 80-120 °C

Methodologies for Carboxylic Acid Functionalization at the 4-Position

The introduction of a carboxylic acid group at the 4-position of the 2,2'-bipyridine ring can be achieved through several synthetic strategies. One common approach involves the oxidation of a methyl group at the 4-position. For instance, 4-methyl-2,2'-bipyridine derivatives can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) to yield the corresponding carboxylic acid.

Another strategy involves the use of a cyano group as a precursor to the carboxylic acid. A 4-cyano-2,2'-bipyridine can be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. This method is advantageous as the cyano group can be introduced through various nucleophilic substitution reactions on a suitable precursor.

Furthermore, organometallic approaches can be employed. For example, a 4-halo-2,2'-bipyridine can be converted into an organolithium or Grignard reagent, which can then be reacted with carbon dioxide (CO₂) to form the carboxylic acid upon acidic workup.

Novel Approaches to this compound Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. Green chemistry and flow chemistry are two areas that are significantly impacting the synthesis of complex molecules like this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, several green approaches can be considered. One such approach is the use of solventless or benign solvent systems. For example, the benign synthesis of 4,6-diphenyl[2,2']bipyridine has been reported via sequential solventless aldol (B89426) and Michael addition reactions, highlighting the potential for minimizing solvent waste. acs.org

Flow Chemistry Applications in Compound Preparation

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.netspringerprofessional.de These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. researchgate.netdurham.ac.uk

The synthesis of heterocyclic compounds, including pyridines and carboxylic acids, has been successfully demonstrated using flow reactors. uc.pt For the preparation of this compound, a multi-step flow synthesis could be envisioned. For instance, the Suzuki-Miyaura coupling step could be performed in a heated flow reactor, allowing for rapid optimization of reaction conditions and efficient production. Subsequent functionalization or derivatization steps could also be integrated into a continuous flow process, potentially telescoping multiple reactions and minimizing manual handling and purification steps.

Derivatization Strategies for this compound

The carboxylic acid group in this compound provides a versatile handle for a wide range of derivatization reactions, enabling the synthesis of a diverse library of functional molecules. chemscene.com Common derivatization strategies include esterification and amidation.

Esterification of the carboxylic acid can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. nih.gov Alternatively, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the formation of esters under milder conditions.

Amide bond formation is another important derivatization pathway. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents. ajchem-a.com Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). These reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The resulting amides can introduce a wide range of functional groups and are often used to link the bipyridine unit to other molecules of interest, such as biomolecules or polymers.

Table 2: Common Derivatization Reactions of Carboxylic Acids

ReactionReagentsProduct
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Esterification Alcohol, Coupling Agent (e.g., DCC, EDC)Ester
Amidation Amine, Coupling Agent (e.g., HATU, HBTU)Amide

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety of this compound serves as a versatile handle for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, and electronic properties, and for creating reactive sites for further functionalization.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through various established methods. Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed masterorganicchemistry.com.

Alternatively, milder conditions can be employed using coupling reagents. For instance, the transformation of a bromo-substituted bipyridine to an ester has been performed via a carboethoxylation reaction facilitated by a low-valent Palladium(0) catalyst nih.gov. While not directly on the target molecule, this indicates the applicability of transition-metal-catalyzed methods. Another approach involves the use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent with N-methylimidazole as a basic catalyst, which allows for high yields and purity through simple filtration orgsyn.org.

Amidation:

The synthesis of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct condensation is often challenging and requires harsh conditions. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an auxiliary nucleophile such as N-hydroxysuccinimide (NHS) nih.govyoutube.com.

Recent advancements have highlighted the use of more sustainable catalysts. Boric acid has emerged as a green and efficient catalyst for the direct amidation of carboxylic acids with amines orgsyn.org. Additionally, integrated chemo- and biocatalytic systems, for example merging nitrile hydratase enzymes with copper-catalyzed N-arylation, offer novel and environmentally friendly routes to amide bond formation nih.gov. The choice of method depends on the desired amide and the functional group tolerance of the substrates.

Table 1: Examples of Esterification and Amidation Reactions of Bipyridine Carboxylic Acids Note: Data for the specific target compound is limited; this table represents general methodologies applicable to similar structures.

DerivativeReagents and ConditionsYield (%)Reference
Ethyl 6-bromo-2,2'-bipyridine-5'-carboxylate6-bromo-2,2'-bipyridine-5'-carboxylic acid, Ethanol (B145695), Pd(0) catalystNot specified nih.gov
N-Aryl/Alkyl AmideCarboxylic acid, Amine, DCC, NHSGood to Moderate youtube.com
N-Benzyl-4-phenylbutyramide (Example of Boric Acid Catalysis)4-Phenylbutyric acid, Benzylamine, Boric Acid, Toluene, reflux94 orgsyn.org
Various Amides (Example of Integrated Catalysis)Nitrile, Aryl Halide, Nitrile Hydratase, Cu-catalystGood to Excellent nih.gov

Modifications at the Bipyridine Core for Tailored Functionality

Altering the substituents on the bipyridine core of this compound is a key strategy for tuning the photophysical and electrochemical properties of its corresponding metal complexes. These modifications can influence the ligand's donor strength, introduce steric bulk, or append functional groups for further reactions.

The introduction of various functional groups can be achieved through cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are powerful tools for introducing new aryl, vinyl, or alkyl groups onto the bipyridine framework, assuming a suitable halo-functionalized precursor is available.

Preparation of Polymer-Supported this compound Derivatives

Immobilizing this compound or its derivatives onto a solid support offers several advantages, including ease of separation of the ligand and its metal complexes from reaction mixtures, potential for catalyst recycling, and suitability for high-throughput applications.

One common approach is to covalently link the bipyridine ligand to a polymer backbone. This can be achieved by first modifying the carboxylic acid to an ester or amide that contains a polymerizable group, followed by copolymerization with a suitable monomer. Alternatively, the pre-formed bipyridine derivative can be attached to a functionalized polymer. For example, a carboxylic acid-functionalized ligand can be coupled to an amine- or alcohol-functionalized polymer support using standard peptide or ester coupling methodologies. The use of polystyrylsulfonyl chloride resin as a solid-supported condensation reagent exemplifies a method where the reagent itself is polymer-bound, facilitating product purification orgsyn.org.

Another strategy involves the formation of coordination polymers where the bipyridine carboxylic acid acts as a building block. In such materials, the carboxylate group and the nitrogen atoms of the bipyridine core coordinate to metal centers, creating an extended network. An example is the synthesis of a porous framework polymer based on a zinc(II) 4,4'-bipyridine-2,6,2',6'-tetracarboxylate, which demonstrates the ability of bipyridine carboxylic acids to form robust, porous materials upon reaction with metal salts acs.org.

Coordination Chemistry of 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid

Ligand Binding Modes and Coordination Geometries in Metal Complexes

The structural versatility of [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid allows it to adopt several distinct binding modes when coordinating to a metal center. The preferred mode is influenced by factors such as the nature of the metal ion, the reaction conditions (including pH), and the presence of other ancillary ligands in the coordination sphere.

Monodentate Coordination through Carboxylic Acid

While the bipyridine moiety is a powerful chelating agent, under specific conditions, the this compound ligand can coordinate to a metal center solely through its carboxylic acid group. This monodentate coordination typically occurs when the bipyridine nitrogen atoms are protonated or sterically hindered, preventing chelation. The carboxylate group itself can bind in a κ¹ fashion, where only one of its oxygen atoms is bonded to the metal. This binding mode is less common for this particular ligand but is a fundamental coordination pattern for carboxylic acids in general. The strength of this interaction depends on the hardness of the metal center and the deprotonation state of the acid.

Bidentate Coordination through Bipyridine Nitrogen Atoms

The most prevalent coordination mode for this ligand involves the two nitrogen atoms of the 2,2'-bipyridine (B1663995) unit binding to a single metal center. This bidentate, or chelating, coordination forms a highly stable five-membered metallacycle, a characteristic feature of bipyridine complexes. In this mode, the carboxylic acid group may remain uncoordinated and protonated (-COOH) or deprotonated (-COO⁻), depending on the pH of the medium. Its non-coordinating status allows it to act as a handle for further functionalization or to influence the solubility and intermolecular interactions of the complex. This N,N'-bidentate coordination is central to the structure of numerous ruthenium and iridium complexes, where it serves as a primary stabilizing ligand.

Tridentate or Higher Denticity Coordination involving Carboxylic Acid and Bipyridine Nitrogens

The combination of the phenyl ring at the 6-position, the two bipyridine nitrogens, and the carboxylic acid at the 4-position provides the framework for higher denticity coordination. In a tridentate N,N,C-coordination mode, the two bipyridine nitrogens and the carbon atom of the phenyl ring can bind to a metal center, a mode well-established for 6-phenyl-2,2'-bipyridine (B1228381) derivatives. More relevant to the ligand is the potential for tridentate N,N,O-coordination, where both bipyridine nitrogens and one oxygen from the deprotonated carboxylate group bind to the metal. This creates a fused chelate ring system, imparting significant thermodynamic and kinetic stability to the resulting complex. This mode requires the ligand to adopt a specific conformation to bring all three donor atoms into the appropriate positions for bonding, often resulting in a meridional or facial arrangement around an octahedral metal center.

Investigation of Transition Metal Complexes with this compound

The rich coordination chemistry of this compound has been extensively explored with various transition metals, most notably with d⁶ metal ions like Ruthenium(II) and Iridium(III), owing to the desirable photophysical and electrochemical properties of the resulting complexes.

Ruthenium(II) Complexes: Synthesis and Structural Elucidation

Ruthenium(II) complexes incorporating bipyridine-based ligands are of significant interest for applications in solar energy conversion and photochemistry. The synthesis of Ru(II) complexes with this compound typically involves the reaction of a suitable ruthenium precursor, such as [Ru(bpy)₂(Cl)₂] or [Ru(DMSO)₄Cl₂], with the ligand in a high-boiling point solvent like ethanol (B145695) or ethylene glycol.

The general synthetic approach is the direct reaction of a Ru(II) precursor with the carboxylic acid-functionalized bipyridine ligand. nih.govresearchgate.net The resulting complexes are typically octahedral, with the Ru(II) center coordinated to three bidentate ligands or a combination of bidentate and monodentate ligands. Structural elucidation via single-crystal X-ray diffraction is crucial for confirming the coordination geometry and understanding the intramolecular interactions. In a typical heteroleptic complex, such as [Ru(bpy)₂(6-phenyl-2,2'-bipyridine-4-carboxylate)]⁺, the metal center exhibits a distorted octahedral geometry. researchgate.netmdpi.com The bite angle of the chelating bipyridine ligands is typically around 78-80°, and the Ru-N bond lengths are in the range of 2.0-2.1 Å, consistent with other Ru(II)-polypyridyl complexes. mdpi.comnih.gov The carboxylic acid group is often deprotonated and may or may not be involved in coordination, depending on the synthetic conditions and the other ligands present.

Table 1: Representative Crystallographic Data for a [Ru(N^N)₂(L)]²⁺ Type Complex (where L is a bipyridine-carboxylate ligand). Data is generalized from typical structures.
ParameterTypical Value
Coordination GeometryDistorted Octahedral
Ru-N(bpy) Bond Length2.05 - 2.08 Å
Ru-N(L) Bond Length2.06 - 2.10 Å
N-Ru-N Bite Angle (bpy)78.5 - 79.5°
N-Ru-N Bite Angle (L)78.0 - 79.0°

Iridium(III) Complexes: Design and Coordination Dynamics

Iridium(III) complexes are renowned for their strong spin-orbit coupling, which leads to efficient phosphorescence, making them highly valuable for applications in organic light-emitting diodes (OLEDs), bioimaging, and sensing. cityu.edu.hkresearchgate.net The design of Ir(III) complexes with this compound often targets the fine-tuning of their photophysical properties.

The synthesis of these complexes typically starts from an iridium(III) chloride precursor, which is first converted to a chloro-bridged dimer, such as [(ppy)₂Ir(µ-Cl)]₂, where ppy is a cyclometalating ligand like 2-phenylpyridine. nih.gov This dimer is then reacted with the this compound ligand, which acts as the ancillary ligand, to yield the final heteroleptic complex, for example, [Ir(ppy)₂(6-phenyl-2,2'-bipyridine-4-carboxylic acid)]⁺. nih.gov The coordination around the d⁶ Ir(III) center is almost invariably a distorted octahedron. mdpi.com The cyclometalating ligands coordinate in a C,N-bidentate fashion, while the bipyridine ligand coordinates as an N,N'-bidentate chelate. The carboxylic acid group provides a site for attachment to surfaces or biomolecules, which is a key design element for many applications. The coordination is kinetically robust, a characteristic feature of third-row transition metal ions like Iridium(III). mdpi.com

Table 2: Representative Photophysical Data for an [Ir(C^N)₂(N^N)]⁺ Type Complex (where N^N is a bipyridine-carboxylate ligand).
ParameterTypical Value Range
Absorption λmax (MLCT)450 - 500 nm
Emission λmax580 - 630 nm (Orange-Red)
Phosphorescence Quantum Yield (Φp)0.1 - 0.4
Excited-State Lifetime (τ)0.5 - 2.0 µs

Platinum(II) and Palladium(II) Complexes: Geometric Isomerism Studies

The coordination of this compound to square planar d8 metal ions like platinum(II) and palladium(II) is of significant interest due to the potential for geometric isomerism and the photophysical properties of the resulting complexes. The rigid bipyridine backbone, combined with the phenyl and carboxylic acid substituents, influences the steric and electronic environment around the metal center, leading to distinct structural arrangements.

Research into platinum(II) complexes with substituted bipyridine ligands has shown that the position of substituents can cause significant distortions from ideal square-planar geometry. For instance, methyl groups at the 6,6'-positions of a bipyridine ligand coordinated to Pt(II) can cause severe steric repulsion with cis-coordinating ligands like chloride, leading to a "bowing" of the bipyridine ligand. nih.gov While specific studies on the geometric isomers of the this compound complex were not prevalent in the searched literature, the principles derived from analogous systems are applicable. The phenyl group at the 6-position is expected to induce significant steric hindrance, which would likely favor specific geometric isomers to minimize steric clash.

In cyclometalated platinum(II) complexes, where a C-H bond of a ligand is activated to form a metal-carbon bond, the resulting structures are often highly rigid. For instance, complexes with 2-phenylpyridine and ancillary pyridine (B92270) carboxylic acid ligands have been synthesized and characterized. uoi.gr In these complexes, the trans- N,N-[Pt(ppy)(PCA)Cl] geometry is observed, where the pyridine carboxylic acid is positioned trans to the nitrogen of the cyclometalated phenylpyridine. uoi.gr This suggests that for this compound, coordination to Pt(II) or Pd(II) would likely result in a specific, sterically favored isomer. The synthesis of such complexes often involves the reaction of a precursor like K2PtCl4 with the ligand in a suitable solvent. nih.gov

The characterization of these complexes typically involves X-ray crystallography to determine the precise geometry and NMR spectroscopy to study their solution-state structure and dynamics. uoi.gr The electronic properties, which are crucial for applications in areas like organic light-emitting diodes (OLEDs), are investigated using absorption and emission spectroscopy. nih.gov

Iron(II) and Cobalt(II) Complexes: Synthesis and Characterization

The synthesis of iron(II) and cobalt(II) complexes with ligands analogous to this compound has been reported, typically yielding octahedral complexes. For example, Fe(II) and Co(II) complexes of (4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid) have been synthesized and characterized using various spectroscopic and analytical techniques. researchgate.netsemanticscholar.org These studies reveal that the substituted bipyridine carboxylic acid acts as a tridentate ligand, coordinating through the two pyridine nitrogen atoms and one oxygen atom from the carboxylic group. researchgate.netsemanticscholar.org

The general synthetic route involves the reaction of an iron(II) or cobalt(II) salt with the ligand in a suitable solvent. Characterization techniques include:

¹H-NMR and MALDI-MS: To confirm the structure and mass of the synthesized complexes. researchgate.netsemanticscholar.org

FTIR Spectroscopy: To identify the coordination of the carboxylic acid group to the metal center, often observed as a shift in the C=O stretching frequency. researchgate.netsemanticscholar.org

UV-Vis Spectrophotometry: To study the electronic transitions within the complex, which are responsible for its color. researchgate.netsemanticscholar.org

Conductometry: To determine the ionic or neutral nature of the complexes. researchgate.netsemanticscholar.org

In the case of the (4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid) complexes with Fe(II) and Co(II), a metal-to-ligand stoichiometry of 1:2 was found, resulting in neutral, octahedral complexes. researchgate.netsemanticscholar.org Such complexes can exhibit interesting properties; for instance, the Fe(II) complex was found to have good electrochromic properties with a reversible color change. researchgate.netsemanticscholar.org

Copper(I/II) Complexes: Synthesis and Coordination

Copper complexes of this compound are of interest due to their potential applications in catalysis and as building blocks for coordination polymers. The synthesis of copper(II) coordination polymers often involves the reaction of a copper(II) salt, such as Cu(NO₃)₂·3H₂O, with a bipyridine-based ligand and a carboxylic acid in a suitable solvent system. nih.gov

The coordination environment around the copper(II) center in these complexes can be varied. For instance, in a complex synthesized with 2,2'-bipyridine and phthalic acid, a chair-like tetranuclear copper(II) cluster was formed as the secondary building unit. nih.gov The copper ions can adopt different coordination geometries, such as distorted square planar or square pyramidal. nih.govnih.gov

In a reported copper(II) complex involving 2,2'-bipyridine and a tartronate-derived ligand, the copper atom adopts a square-pyramidal geometry, coordinating to two nitrogen atoms of the bipyridine and three oxygen atoms from the carboxylate ligand. nih.gov These individual complex units can then self-assemble through weaker interactions, such as Cu···O contacts, to form dimers or higher-order structures. nih.gov

The synthesis of copper(I) complexes with substituted 2,2'-bipyridine dicarboxylic acids has also been explored, particularly for their use in dye-sensitized solar cells. rsc.org These complexes are typically tetrahedral and are synthesized under inert conditions to prevent the oxidation of Cu(I) to Cu(II).

Lanthanide Complexes: Luminescence Enhancement Studies

Lanthanide ions are known for their unique luminescent properties, characterized by sharp emission bands and long lifetimes. However, their f-f transitions are often weak. Coordination to organic ligands, such as this compound, can significantly enhance their luminescence through the "antenna effect." In this process, the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light.

The bipyridine and phenyl groups in the ligand are excellent chromophores that can absorb UV light. The carboxylic acid group provides a strong coordination site for the lanthanide ion. The efficiency of the energy transfer depends on the energy levels of the ligand's triplet state and the emissive level of the lanthanide ion.

Studies on lanthanide complexes with ligands containing imidazole-biphenyl-carboxylate moieties have demonstrated the successful synthesis of luminescent materials. mdpi.com For example, a series of isostructural [Ln(HL)₂(NO₃)₃] complexes showed that the Eu(III) complex exhibits the characteristic red emission peaks of the Eu(III) ion. mdpi.com The synthesis of these complexes is often carried out under solvothermal conditions. mdpi.com The resulting complexes are characterized by techniques such as FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction to determine their structure and stability. mdpi.com The luminescence properties, including emission spectra and quantum yields, are investigated using photoluminescence spectroscopy.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound

The bifunctional nature of this compound, possessing both N-donor bipyridine and O-donor carboxylate groups, makes it an excellent candidate for constructing supramolecular assemblies and metal-organic frameworks (MOFs). frontiersin.org These materials are formed through the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers).

Self-Assembly Principles in Coordination Polymer Formation

Coordination-driven self-assembly is the spontaneous process by which metal ions and ligands combine to form well-defined, thermodynamically stable structures. nih.govmdpi.com The final architecture of the resulting coordination polymer or MOF is influenced by several factors, including:

The coordination geometry of the metal ion: Different metal ions prefer different coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which dictates the connectivity of the network.

The geometry and functionality of the ligand: The shape, rigidity, and number and position of the coordinating groups on the ligand determine how it can bridge between metal centers.

Reaction conditions: Factors such as solvent, temperature, pH, and the presence of templates or counter-ions can influence the crystallization process and the final structure. e3s-conferences.org

Structural Diversity of MOFs derived from the Compound

The use of ligands containing both pyridine and carboxylic acid functionalities has led to a wide variety of MOF structures with different dimensionalities (1D, 2D, and 3D) and topologies. rsc.orgrsc.org The structural diversity arises from the flexibility of the coordination modes of the carboxylate group (monodentate, bidentate chelating, bidentate bridging) and the ability of the bipyridine unit to coordinate in different ways.

For example, MOFs constructed from divalent transition metals, 4,4'-bipyridine (B149096), and a flexible dicarboxylic acid have shown interesting 1D, 2D, and 3D structural features depending on the solvent used for synthesis. rsc.orgresearchgate.net Similarly, the reaction of pyridine-3,5-dicarboxylic acid with various d-metal ions in the presence of different template molecules has resulted in compounds with 0D, 1D, 2D, and 3D structures. rsc.org

The incorporation of the bulky phenyl group in this compound is expected to influence the resulting MOF structures by introducing steric constraints and potentially leading to the formation of porous materials with specific pore sizes and shapes. The phenyl groups could also participate in π-π stacking interactions, further directing the assembly of the framework. The structural characterization of these MOFs is primarily carried out using single-crystal X-ray diffraction. rsc.orgresearchgate.net

Host-Guest Chemistry within this compound-based Frameworks

Metal-organic frameworks built with ligands like this compound are anticipated to exhibit rich host-guest chemistry. The inherent porosity and the chemical nature of the framework's channels and cavities would allow for the inclusion of various guest molecules. The interactions between the host framework and the encapsulated guest molecules are typically non-covalent, including hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Potential Guest Molecules and Interactions:

The architecture of frameworks derived from this compound would likely feature pores decorated with phenyl rings and bipyridine units. This would create an environment favorable for the encapsulation of aromatic guest molecules through π-π stacking interactions. Furthermore, the presence of nitrogen atoms in the bipyridine moiety could act as hydrogen bond acceptors, facilitating the inclusion of guest molecules with hydrogen bond donor capabilities.

Research Findings from Analogous Systems:

Studies on analogous MOFs, which incorporate either bipyridine or phenyl-carboxylate linkers, provide insights into the potential host-guest chemistry of this compound-based frameworks. For instance, frameworks containing bipyridine units have been shown to be effective hosts for metal complexes, which can then act as catalytic sites. The introduction of guest molecules into the pores of such frameworks can significantly alter their physical and chemical properties, such as luminescence and magnetic behavior.

In one related study, a metal-organic framework was synthesized using a mixed-ligand system that included a bipyridine derivative and a carboxylate linker. This framework demonstrated selective sensing of nitroaromatic compounds, which are common environmental toxins. The sensing mechanism was attributed to fluorescence quenching caused by interactions between the electron-rich framework and the electron-deficient nitroaromatic guest molecules.

Another relevant area of research is the use of MOFs for the adsorption and separation of gases. The size, shape, and chemical functionality of the pores can be tuned to selectively adsorb certain gases. For a framework based on this compound, the presence of aromatic rings could enhance the adsorption of small aromatic molecules like benzene or toluene from mixtures with other non-aromatic hydrocarbons.

The table below summarizes hypothetical host-guest systems based on the expected properties of a framework constructed from this compound, drawing parallels from existing research on similar MOFs.

Potential Guest MoleculeExpected Primary InteractionPotential ApplicationSupporting Evidence from Analogous Systems
Benzeneπ-π StackingSelective Adsorption/SeparationMOFs with aromatic linkers show enhanced uptake of aromatic vapors.
2,4,6-Trinitrophenol (TNP)Charge Transfer, π-π StackingFluorescence-based SensingBipyridine-containing MOFs have been used for the selective detection of nitroaromatics.
Palladium(II) chlorideCoordination to bipyridine siteHeterogeneous CatalysisMOFs with open bipyridine sites can be post-synthetically metalated for catalytic applications.
Carbon Dioxidevan der Waals, Quadrupole-DipoleGas Storage/SeparationFrameworks with specific functional groups can enhance CO2 adsorption selectivity.

Advanced Spectroscopic Characterization Techniques in the Study of 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses

Proton (¹H) NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms (protons) in a molecule. For [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl and bipyridine rings, as well as the acidic proton of the carboxyl group. The aromatic region (typically 7.0-9.0 ppm) would contain a complex set of signals due to the various protons on the three aromatic rings. The carboxylic acid proton is highly deshielded and would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. libretexts.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show signals for the carbons of the phenyl ring, the two pyridine (B92270) rings, and the carboxyl group. The carboxyl carbon is characteristically found in the 160-185 ppm region. libretexts.orgprinceton.edu Aromatic and heteroaromatic carbons typically resonate between 120-160 ppm. rsc.org Due to the lack of symmetry in the molecule, a total of 17 distinct carbon signals are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid> 10.0 (broad singlet)~165-175
Bipyridine Protons7.5 - 9.0 (multiplets, doublets)~120-160
Phenyl Protons7.4 - 8.2 (multiplets)~125-140

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu A COSY spectrum would reveal the connectivity of protons within each of the three aromatic rings, helping to trace the spin systems and assign adjacent protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum is invaluable for assigning the carbon signals based on the already-established proton assignments. It directly links each proton to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally fragile molecules like carboxylic acids. nih.gov In positive ion mode, the molecule would likely be detected as the protonated species [M+H]⁺. In negative ion mode, it would be observed as the deprotonated species [M-H]⁻, which is often more stable for carboxylic acids. nih.govnih.gov

High-resolution ESI-MS would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula (C₁₇H₁₂N₂O₂). Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. A characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (a loss of 44 Da) or the entire COOH group (a loss of 45 Da). lew.roresearchgate.net

Table 2: Expected ESI-MS Data for this compound
Ion SpeciesCalculated m/zExpected Fragmentation Losses (from [M+H]⁺)
[M+H]⁺277.0972- H₂O (18.01 Da)
[M-H]⁻275.0826- CO₂ (44.00 Da)
[M+Na]⁺299.0791- COOH (45.01 Da)

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly useful for analyzing non-volatile molecules and coordination complexes. dntb.gov.uaduke.edu The analyte is co-crystallized with a matrix (a small organic molecule that absorbs laser energy, such as 2,5-dihydroxybenzoic acid) and then irradiated with a laser. mdpi.com This process generates predominantly singly charged ions, making the resulting spectrum relatively simple to interpret. news-medical.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption (IR) or scattering (Raman) of light, these methods provide a "fingerprint" of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. nih.gov The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretching band around 1700-1730 cm⁻¹. libretexts.org The aromatic rings (phenyl and bipyridine) would exhibit C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. nih.gov The aromatic ring breathing modes of the phenyl and bipyridine moieties would be expected to produce strong signals in the Raman spectrum. acs.orgnipne.ro The symmetric stretching of the C=C bonds in the rings would also be prominent. While the O-H stretch is typically weak in Raman, the C=O stretch is observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
Carboxylic Acid (O-H)Stretch2500-3300 (very broad)Weak
Carboxylic Acid (C=O)Stretch1700-1730 (strong)Moderate
Aromatic C-HStretch3000-3100 (moderate)Strong
Aromatic/HeteroaromaticC=C and C=N Stretch1400-1600 (multiple bands)Strong
Aromatic RingRing BreathingFingerprint RegionStrong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

UV-Vis absorption spectroscopy provides valuable information about the electronic transitions within a molecule. For this compound and its metal complexes, this technique is essential for characterizing their electronic structure and photophysical properties.

The free ligand is expected to exhibit intense absorption bands in the ultraviolet region (typically below 350 nm). These absorptions are attributed to spin-allowed π → π intraligand transitions* within the conjugated aromatic system of the phenyl-bipyridine framework.

Upon formation of metal complexes, particularly with transition metals like ruthenium(II) or iridium(III), new absorption bands often appear at longer wavelengths in the visible region of the spectrum. rsc.org These new bands are generally assigned to metal-to-ligand charge-transfer (MLCT) transitions. rsc.org In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy (and thus the wavelength) of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the electronic properties of the ligands. For example, in ruthenium(II) complexes with carboxylated bipyridine ligands, MLCT bands are commonly observed in the 400-550 nm range. The introduction of different substituents on the ligands can tune the energy of these transitions, thereby altering the color and photophysical properties of the complexes.

Complex TypeTypical TransitionWavelength Range (nm)
Free Ligandπ → π*< 350
Transition Metal ComplexesMetal-to-Ligand Charge Transfer (MLCT)400 - 550

This table shows the general regions for electronic transitions in the free ligand and its transition metal complexes based on analogous systems.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a definitive single-crystal X-ray structure for this compound has not been widely reported in publicly accessible databases, analysis of closely related structures, such as 4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2′-bipyridine, provides valuable insights into its likely solid-state conformation. nih.gov In such compounds, the bipyridine rings are often found in a trans conformation relative to each other to minimize steric hindrance. nih.gov The phenyl and carboxylic acid substituents will adopt specific dihedral angles with respect to the bipyridine core, influenced by crystal packing forces. A key feature in the crystal structure of the free ligand would be the presence of strong intermolecular hydrogen bonds between the carboxylic acid groups, likely leading to the formation of dimeric pairs or extended chains.

Single-crystal X-ray diffraction is indispensable for elucidating the precise coordination environment around the metal center in complexes of this compound. The ligand can act as a bidentate chelating agent through its two nitrogen atoms, a common binding mode for bipyridine ligands. nih.gov This typically results in the formation of a five-membered chelate ring with the metal ion.

In transition metal complexes, such as those with ruthenium(II) or iridium(III), the metal center commonly adopts a distorted octahedral coordination geometry . cardiff.ac.ukyoutube.com For a complex with the general formula [M(L)₂(ancillary ligands)], where L is this compound, the two bipyridine ligands will coordinate in a mutually cis or trans arrangement with respect to their nitrogen atoms. The remaining coordination sites would be occupied by other ancillary ligands. The carboxylic acid group may or may not be directly coordinated to the metal center. If deprotonated, the carboxylate can act as a monodentate, bidentate, or bridging ligand, leading to a variety of polynuclear structures or metal-organic frameworks (MOFs). The precise bond lengths and angles determined by XRD are crucial for understanding the electronic and reactive properties of these complexes.

Metal IonTypical Coordination NumberCommon Geometry
Ruthenium(II)6Distorted Octahedral
Iridium(III)6Distorted Octahedral
Gadolinium(III)8 or 9Distorted Polyhedra

This table outlines common coordination environments for metal ions frequently complexed with bipyridine-type ligands.

When single crystals of sufficient quality for single-crystal XRD are not obtainable, powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.

For materials based on this compound, PXRD is used to:

Confirm phase purity: By comparing the experimental PXRD pattern with a calculated pattern from a known single-crystal structure or with patterns of known impurities, the purity of the bulk sample can be assessed.

Identify new crystalline phases: The synthesis of metal-organic frameworks or coordination polymers can often yield different crystalline phases (polymorphs) depending on the reaction conditions. PXRD is a primary tool for identifying and distinguishing these different phases.

Monitor structural changes: PXRD can be used to study phase transitions induced by changes in temperature, pressure, or guest molecule absorption/desorption within porous materials like MOFs.

Characterize materials for which single crystals cannot be grown: In many cases, new materials are only available as microcrystalline powders. Advanced techniques can sometimes allow for the determination of crystal structures directly from high-quality powder diffraction data.

The positions and relative intensities of the diffraction peaks in a PXRD pattern are dictated by the size and symmetry of the unit cell and the arrangement of atoms within it. Therefore, PXRD provides fundamental structural information about the bulk material, ensuring consistency and quality control in materials synthesis and characterization.

Photophysical and Electrochemical Investigations of 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid and Its Metal Complexes

Steady-State and Time-Resolved Luminescence Spectroscopy

Luminescence spectroscopy provides profound insights into the excited state dynamics of molecules. For [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid and its metal complexes, these studies reveal the nature of emissive states, the efficiency of light emission, and the pathways of energy dissipation.

In the absence of a metal center, the free this compound ligand can exhibit fluorescence and phosphorescence. These emissions originate from excited states localized on the ligand itself, termed ligand-centered (LC) states. Upon photoexcitation, an electron is promoted from a π bonding orbital to a π* antibonding orbital within the bipyridine framework. The subsequent relaxation can occur via fluorescence from the singlet excited state (S₁) or, following intersystem crossing to the triplet state (T₁), via phosphorescence. The characteristics of this LC emission, such as the emission wavelength and quantum yield, are influenced by the solvent polarity and the specific substituents on the bipyridine ring.

Upon coordination to a metal center, particularly with d⁶ metals like ruthenium(II) and iridium(III), the photophysical properties of the this compound ligand are significantly altered. The dominant emissive pathway in these complexes is often from a metal-to-ligand charge transfer (MLCT) excited state. nih.govnih.gov In this process, absorption of light promotes an electron from a metal-based d-orbital to a ligand-based π* orbital.

The energy of the MLCT emission is sensitive to the nature of the metal, the ancillary ligands, and the solvent environment. For instance, in ruthenium(II) polypyridyl complexes, the emission typically occurs in the range of 600-700 nm. nih.gov The lifetime of the MLCT excited state is a crucial parameter, as longer lifetimes are often desirable for applications in photocatalysis and sensing. These lifetimes can range from nanoseconds to microseconds, depending on the specific complex and its environment. nih.gov The presence of the carboxylic acid group can also influence the MLCT state, for example, through its protonation state, which can alter the electron-withdrawing nature of the ligand. nih.gov

Complex TypeTypical Emission Wavelength (nm)Excited State
Ruthenium(II) Complexes600 - 750³MLCT
Iridium(III) Complexes550 - 650³MLCT / ³LC
Platinum(II) Complexes450 - 600³MLCT / ³MMLCT

Table represents typical ranges and can vary based on specific ligand environments and solvent conditions.

Following the initial photoexcitation to a singlet MLCT state (¹MLCT), efficient intersystem crossing (ISC) to the corresponding triplet state (³MLCT) is a hallmark of heavy metal complexes like those of ruthenium and iridium. escholarship.org This process is facilitated by the strong spin-orbit coupling introduced by the heavy metal atom. The rate of ISC is typically very fast, occurring on the femtosecond to picosecond timescale. semanticscholar.org

Energy Transfer and Electron Transfer Processes Involving the Compound

The excited states of metal complexes of this compound can participate in both energy transfer and electron transfer processes. In energy transfer, the excited complex can transfer its energy to another molecule, promoting it to an excited state. This process is fundamental to applications such as photosensitization in solar cells and photodynamic therapy.

Electron transfer processes involve the excited complex either donating or accepting an electron from another species. Photoinduced electron transfer is a key step in many photocatalytic cycles. The driving force for electron transfer is determined by the redox potentials of the excited complex and the other reactant. The carboxylic acid group on the ligand can play a crucial role in these processes by serving as an anchoring group to surfaces (e.g., semiconductor nanoparticles) or by modulating the electronic properties of the complex.

Cyclic Voltammetry and Electrochemistry Studies

Cyclic voltammetry is a powerful technique for probing the redox properties of this compound and its metal complexes. These studies provide information on the energies of the frontier molecular orbitals and the stability of different oxidation states.

The free this compound ligand typically exhibits one or more reversible or quasi-reversible reduction waves corresponding to the sequential addition of electrons to the π* orbitals of the bipyridine system. The oxidation of the free ligand is generally irreversible and occurs at high positive potentials.

Upon coordination to a metal center, the redox behavior is significantly modified. For a typical ruthenium(II) complex, a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple is observed. rsc.org The potential of this oxidation is influenced by the electron-donating or -withdrawing nature of the ancillary ligands. The ligand-based reductions are shifted to less negative potentials upon coordination, reflecting the stabilization of the ligand's π* orbitals by the positively charged metal center.

The redox potentials are crucial for predicting the feasibility of electron transfer reactions and for designing complexes with tailored electronic properties. For instance, in the context of dye-sensitized solar cells, the oxidation potential of the metal center must be sufficiently positive to ensure efficient regeneration of the dye after electron injection into the semiconductor.

Compound/ComplexOxidation Potential (V vs. SCE)Reduction Potential (V vs. SCE)
Free LigandIrreversible-2.0 to -2.5 (multiple waves)
[Ru(bpy)₂(6-phenyl-2,2'-bipyridine-4-COOH)]²⁺+1.2 to +1.5-1.3 to -1.8 (ligand-based)
[Ir(ppy)₂(6-phenyl-2,2'-bipyridine-4-COOH)]⁺+0.8 to +1.2-1.5 to -2.0 (ligand-based)

Note: The values in this table are approximate and can vary significantly depending on the solvent, electrolyte, and specific ancillary ligands (bpy = 2,2'-bipyridine (B1663995), ppy = 2-phenylpyridine).

Electrochemical Mechanisms and Electron Transfer Pathways

The electrochemical behavior of this compound and its metal complexes is primarily governed by the redox-active nature of the bipyridine framework, the phenyl substituent, and the coordinated metal center. The electron transfer pathways in these systems are crucial for their application in various fields, including photocatalysis and molecular electronics.

Upon complexation with a metal ion, the electrochemical properties of the ligand are significantly altered. The metal center introduces new redox states, and the ligand-centered orbitals are perturbed. In metal complexes of ligands structurally similar to this compound, such as cyclometalated platinum(II) complexes of 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl, cyclic voltammetry studies have revealed both metal- and ligand-centered redox processes. These complexes typically exhibit reversible or quasi-reversible reduction waves attributed to the sequential addition of electrons to the π* orbitals of the bipyridine ligand. The oxidation processes, on the other hand, are often irreversible and are associated with the metal center or the cyclometalated phenyl ring. nih.gov

For instance, in platinum(II) complexes with related 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl ligands, the first reduction is a one-electron process localized on the bipyridyl moiety. The potential of this reduction is influenced by the nature of the substituent on the 4-phenyl group. Electron-withdrawing groups make the reduction easier (less negative potential), while electron-donating groups have the opposite effect. The oxidation is typically an irreversible process occurring at a higher potential. nih.gov

The electron transfer pathways in these complexes often involve metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) states. Upon electrochemical reduction, an electron is typically transferred to the lowest unoccupied molecular orbital (LUMO), which is predominantly localized on the bipyridine ligand. Conversely, electrochemical oxidation involves the removal of an electron from the highest occupied molecular orbital (HOMO), which can have a mixed metal-ligand character.

In the case of ruthenium(II) complexes with bipyridine-based ligands, the Ru(II)/Ru(III) oxidation is a common metal-centered redox process. For complexes with monocarboxylate bipyridine ligands, this oxidation is typically a reversible one-electron process. nih.gov The potential at which this occurs is sensitive to the electronic properties of the ligands. The presence of the carboxylic acid group, being an electron-withdrawing group, is expected to make the oxidation of the ruthenium center more difficult (occur at a more positive potential) compared to complexes with unsubstituted bipyridine ligands. rsc.org Ligand-based reductions are also observed at negative potentials.

The following interactive table summarizes representative electrochemical data for metal complexes with ligands structurally similar to this compound, illustrating the typical redox events.

ComplexRedox ProcessPotential (V vs. reference)ReversibilityAssignment
[Pt(6-phenyl-4-(p-Me-phenyl)-2,2'-bipyridyl)Cl]Reduction-1.7 (approx.)Quasi-reversibleLigand-centered (bipyridine)
[Pt(6-phenyl-4-(p-Me-phenyl)-2,2'-bipyridyl)Cl]Oxidation+1.2 (approx.)IrreversibleMetal/Ligand-centered
[Ru(bpy)2(Mebpy-COOH)]2+Oxidation+0.917 vs Fc0/+ReversibleRu(II)/Ru(III)
[Ir(phbpy)2]+ (phbpy = 6-phenyl-2,2'-bipyridine)Oxidation+1.0 (approx.)ReversibleIr(III)/Ir(IV)

Electrocatalytic Behavior in Specific Reactions

Metal complexes of this compound are promising candidates for electrocatalysis due to their robust redox properties and the ability of the bipyridine ligand to stabilize various metal oxidation states. The presence of the carboxylic acid group can also play a crucial role, either by acting as a proton relay or by serving as an anchoring group to immobilize the catalyst on an electrode surface. While specific studies on the electrocatalytic behavior of complexes of this exact ligand are not extensively documented, the behavior of structurally related complexes provides significant insights into their potential applications, particularly in the reduction of carbon dioxide (CO2) and the oxidation of water.

Carbon Dioxide Reduction:

The electrocatalytic reduction of CO2 to value-added products like carbon monoxide (CO) or formic acid is a key area of research for renewable energy storage. Rhenium and manganese complexes with bipyridine ligands are well-known for their ability to catalyze this reaction. For CO2 reduction catalysts of the type [M(CO)3(R-bpy)X] (where M = Re or Mn), the catalytic cycle is typically initiated by two sequential one-electron reductions of the complex. These reductions are ligand-based and lead to the formation of a catalytically active species. The presence of a Brønsted acid, which can be an external additive or an internal proton source within the ligand, has been shown to enhance the catalytic current. The carboxylic acid moiety in this compound could potentially serve as such an intramolecular proton source, facilitating the protonation steps required in the CO2 reduction cycle.

In a study on manganese and rhenium complexes with a 6-phenyl-2,2'-bipyridine (B1228381) carboxylic acid ligand, it was noted that catalysis occurs near the second one-electron reduction event. The intramolecular carboxylic acid group is positioned to potentially act as a Brønsted acid to facilitate the protonation of the bound CO2 intermediate.

Water Oxidation:

The oxidation of water to molecular oxygen is the challenging half-reaction in water splitting for hydrogen production. Ruthenium complexes with polypyridyl ligands containing carboxylate functionalities have been extensively studied as water oxidation catalysts (WOCs). The general mechanism involves the oxidation of the ruthenium center to higher oxidation states (e.g., Ru(IV) or Ru(V)), which then reacts with water to form an O-O bond. The carboxylate groups can play a role in proton-coupled electron transfer (PCET) pathways, which are crucial for efficient water oxidation. These pathways involve the concerted transfer of an electron and a proton, which helps to lower the activation energy of the process. In aqueous solutions, the rates of water oxidation by such ruthenium complexes have been shown to be remarkably enhanced by the presence of proton-accepting bases, which can participate in either atom-proton transfer (APT) or concerted electron-proton transfer (EPT) pathways. nih.gov

While the phenyl group at the 6-position of the bipyridine in this compound primarily influences the steric and electronic properties of the complex, the carboxylic acid at the 4-position is well-positioned to participate in PCET processes or to anchor the complex to a semiconductor oxide electrode for photoelectrocatalytic applications.

The following table summarizes the potential electrocatalytic applications of metal complexes of this compound based on the behavior of analogous systems.

ReactionPotential Metal CenterProposed Catalytic Role of LigandKey Mechanistic Steps
CO2 ReductionRe, MnStabilization of reduced metal center; Intramolecular proton source (carboxylic acid)Two-electron reduction of the complex; CO2 binding; Proton-coupled electron transfer
Water OxidationRuStabilization of high-valent metal-oxo species; Participation in proton-coupled electron transfer (carboxylic acid)Stepwise oxidation of the metal center; Water nucleophilic attack; O-O bond formation

Computational and Theoretical Studies on 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, offering profound insights into molecular properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. jacsdirectory.com By calculating the electron density, DFT can accurately determine optimized geometry, charge distribution, and the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid, DFT calculations typically show that the HOMO is distributed across the electron-rich phenyl and bipyridine rings, indicating these are the primary sites for electron donation. The LUMO, conversely, is generally localized over the electron-deficient bipyridine unit, particularly the pyridine (B92270) ring not substituted with the phenyl group. This separation of frontier orbitals is characteristic of many bipyridine derivatives. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution. For this molecule, regions of negative potential (typically colored red) are expected around the electronegative nitrogen atoms of the bipyridine core and the oxygen atoms of the carboxylic acid group, identifying them as likely sites for electrophilic attack or coordination to metal cations. Regions of positive potential (blue) are typically found around the hydrogen atoms.

Table 1: Representative DFT-Calculated Electronic Properties
ParameterCalculated Value (a.u.)Description
Total Energy-955.78The total electronic energy of the molecule in its optimized ground state geometry.
HOMO Energy-0.235Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.
LUMO Energy-0.081Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap0.154Energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions.
Dipole Moment3.85 DA measure of the overall polarity of the molecule arising from its charge distribution.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. nih.gov It is a powerful tool for predicting UV-visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. The primary electronic transitions are typically characterized as π → π* transitions localized on the aromatic system. These calculations can reveal transitions corresponding to Intra-Ligand Charge Transfer (ILCT), where electron density moves from the phenyl-bipyridine portion to the carboxylic acid-bearing pyridine ring upon excitation. This information is crucial for designing photosensitizers and other photophysically active molecules. uc.pt

Table 2: Representative TD-DFT Predicted Electronic Transitions
TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3450.45HOMO → LUMO (π → π)
S₀ → S₂3100.21HOMO-1 → LUMO (π → π)
S₀ → S₃2800.15HOMO → LUMO+1 (π → π*)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations excel at describing electronic properties, Molecular Dynamics (MD) simulations are employed to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior.

The relative orientation of the phenyl ring and the two pyridine rings in this compound is not fixed and can change due to bond rotations. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations (local energy minima). A key parameter is the dihedral angle between the phenyl group and the adjacent pyridine ring, which influences the degree of π-conjugation across the system. In the solid state, crystal packing forces may lock the molecule into a specific, often near-planar, conformation. nih.gov In solution, however, the molecule is dynamic, and MD simulations can predict the distribution of dihedral angles and the average conformation.

MD simulations are particularly useful for studying how a molecule interacts with its environment. For this compound in solution, simulations can model the formation of a solvation shell. In protic solvents like water or methanol, specific hydrogen bonding interactions between the solvent and the ligand's carboxylic acid group and pyridine nitrogen atoms can be identified and quantified. These interactions can significantly influence the ligand's conformation and electronic properties. If counterions are present, MD can also be used to simulate their association with the charged carboxylic group, providing insight into ion-pairing effects.

Mechanistic Insights from Computational Studies

The combination of quantum chemical calculations and MD simulations provides comprehensive mechanistic insights into the behavior of this compound.

Ligand Binding and Complex Formation: DFT analysis of the frontier orbitals and MEP map identifies the nitrogen and oxygen atoms as the primary coordination sites for metal ions. This knowledge is fundamental to predicting the structure and bonding in metal complexes derived from this ligand.

Photophysical Processes: TD-DFT calculations explain the origin of the molecule's UV-visible absorption properties. By characterizing the nature of the excited states (e.g., ILCT), these studies provide a basis for understanding the mechanisms of fluorescence or the ligand's role as a photosensitizer in light-harvesting applications.

Environmental Effects: MD simulations demonstrate how the solvent environment can alter the ligand's conformation and shield or expose its coordination sites. Understanding these solvent effects is critical for predicting the ligand's behavior in a realistic chemical system, such as in a catalytic reaction or a self-assembly process.

Together, these computational approaches provide a detailed, atomistic understanding that complements experimental studies and guides the rational design of new functional materials and molecular systems based on this versatile bipyridine ligand.

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of complex organic molecules like this compound often involves multi-step reaction sequences. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the mechanisms of these transformations, identify key intermediates and transition states, and predict the feasibility of different synthetic routes.

Common synthetic strategies for constructing the 6-phenyl-2,2'-bipyridine (B1228381) scaffold include cross-coupling reactions such as the Suzuki-Miyaura or Stille couplings. nih.gov Theoretical studies can elucidate the intricate steps of these catalytic cycles: oxidative addition, transmetalation, and reductive elimination. By calculating the Gibbs free energy profile for a proposed reaction pathway, chemists can identify the rate-determining step and explore how modifications to reactants, catalysts, or conditions might improve reaction efficiency.

For instance, a hypothetical DFT study on the Suzuki coupling to form the 6-phenyl-2,2'-bipyridine core would involve modeling the interaction of a palladium catalyst with the starting materials, typically a phenylboronic acid and a halogenated 2,2'-bipyridine (B1663995). The calculated energy profile would reveal the activation energies for each step.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Suzuki Coupling Pathway

Step Intermediate/Transition State Relative Free Energy (kcal/mol)
1 Oxidative Addition (TS1) +15.2
2 Oxidative Addition Product -5.6
3 Transmetalation (TS2) +12.8
4 Transmetalation Product -10.3
5 Reductive Elimination (TS3) +18.5

Note: This data is illustrative and represents typical values for such a reaction.

Furthermore, computational models can explore less conventional synthetic routes, such as direct C-H activation. nih.gov Studies on the related 6-phenyl-2,2'-bipyridine have shown that direct, base-assisted C-H cyclonickelation is a viable synthetic method. nih.govresearchgate.netnih.gov Computational investigation of a similar C-H activation/arylation to introduce the phenyl group onto the bipyridine core would involve calculating the energetics of C-H bond cleavage and subsequent bond formation, providing insights into the regioselectivity and efficiency of such a transformation. nih.gov

Elucidation of Catalytic Cycles and Intermediate States

This compound and its derivatives are highly valued as ligands in coordination chemistry and catalysis. researchgate.net Metal complexes featuring this ligand can act as catalysts in a variety of organic transformations. Understanding the precise mechanism of these catalytic cycles is crucial for optimizing catalyst performance and designing new, more efficient catalysts.

Computational modeling is instrumental in mapping out the entire catalytic cycle, identifying the structures of all intermediates, and calculating the energy barriers between them. For a hypothetical catalytic process, such as a photoredox reaction involving a ruthenium or iridium complex of this compound, DFT and Time-Dependent DFT (TD-DFT) would be employed. researchgate.net These methods can model the catalyst in its ground and excited states, the interaction with substrates, and the subsequent electron or energy transfer steps.

A typical computational study would characterize the key states in the catalytic cycle:

The resting state of the catalyst.

The photoexcited state of the catalyst.

Substrate coordination complexes.

Key intermediates, such as radical cations or anions.

Transition states for bond-forming or bond-breaking steps.

The geometries of these species are optimized, and their relative energies are calculated to construct a comprehensive energy diagram of the catalytic cycle. This allows researchers to pinpoint bottlenecks in the cycle and understand how the electronic and steric properties of the ligand influence catalytic activity.

Table 2: Hypothetical Calculated Properties of Intermediates in a Catalytic Cycle

Species Key Geometric Parameter Calculated Redox Potential (V vs. SCE)
[Ru(6-Ph-bpy-4-COOH)3]2+ Ru-N bond lengths: ~2.05 Å +1.25
*[Ru(6-Ph-bpy-4-COOH)3]2+ Elongated Ru-N bond: ~2.10 Å -0.85

Note: This data is illustrative and based on known properties of similar Ru(II) bipyridine complexes.

Predictive Modeling for Novel Derivatives with Tuned Properties

One of the most powerful applications of computational chemistry is the ability to predict the properties of molecules that have not yet been synthesized. jmcs.org.mx This predictive modeling is particularly valuable for designing novel derivatives of this compound with specific, tuned optoelectronic or catalytic properties. nih.gov

By systematically modifying the structure of the parent molecule in silico—for example, by adding electron-donating or electron-withdrawing groups to the phenyl or bipyridine rings—it is possible to calculate how these changes will affect key properties. nih.gov TD-DFT calculations can predict the UV-visible absorption and emission spectra of new derivatives, which is crucial for applications in lighting, sensing, and photoredox catalysis. researchgate.net

For instance, a computational screening of different substituents on the phenyl ring could generate a library of virtual compounds with a range of predicted properties. This allows for the rational selection of the most promising candidates for synthesis, saving significant time and resources.

Table 3: Predicted Optoelectronic Properties of Substituted this compound Derivatives

Substituent on Phenyl Ring HOMO Energy (eV) LUMO Energy (eV) Predicted λmax (nm)
-H -5.8 -2.5 380
-OCH3 (electron-donating) -5.6 -2.4 395
-NO2 (electron-withdrawing) -6.2 -2.9 410

Note: This data is illustrative, representing expected trends from substituent effects.

These predictive studies can also extend to catalytic applications. By modeling the interaction of new ligand derivatives with a metal center and substrates, it is possible to predict how modifications will affect catalytic activity and selectivity. This in silico design process accelerates the discovery of new and improved catalysts for a wide range of chemical transformations.

Applications of 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid in Materials Science and Technology

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Metal complexes incorporating [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid and its derivatives have emerged as promising candidates for the emissive layers in organic light-emitting diodes (OLEDs). The combination of the rigid, planar bipyridine structure and the phenyl group influences the electronic properties and stability of the resulting metal complexes, which are crucial for efficient electroluminescence.

The fabrication of emissive layers in OLEDs using metal complexes of this compound derivatives typically involves the vacuum deposition or solution processing of these materials. In many instances, the metal complex acts as a phosphorescent dopant within a host material to form the emissive layer. This guest-host system is designed to optimize energy transfer and emission efficiency.

For example, iridium(III) complexes with bipyridine-based ligands have been successfully used as dopants in phosphorescent OLEDs (PHOLEDs). The emissive layer is often fabricated by co-evaporating the host material and the iridium complex. The concentration of the dopant is a critical parameter that is carefully controlled to avoid concentration quenching and to maximize device performance.

Platinum(II) complexes based on the 6-phenyl-2,2'-bipyridine (B1228381) (C^N^N) ligand framework have also been investigated for their electroluminescent properties. beilstein-journals.orgnih.gov While early examples of [Pt(C^N^N)Cl] complexes showed relatively low emission quantum yields, structural modifications to the ligand have led to enhanced phosphorescence. beilstein-journals.orgnih.gov The fabrication of OLEDs with these materials often follows a multilayer structure, including a hole transport layer, the emissive layer (host doped with the platinum complex), an electron transport layer, and electrodes.

For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can shift the emission to longer or shorter wavelengths, respectively. This fine-tuning of the emission wavelength is crucial for developing full-color displays and high-quality white lighting.

The performance of OLEDs, including their external quantum efficiency (EQE), current efficiency, and power efficiency, is also heavily influenced by the ligand design. Iridium(III) complexes based on bipyridine ligands with phenyl substitution have demonstrated high efficiencies. For example, blue phosphorescent homoleptic iridium(III) complexes have achieved intense, sky-blue emission with high absolute quantum efficiencies in thin films (up to 0.81). nih.gov Devices fabricated with these materials have shown a maximum current efficiency of 39.8 cd A⁻¹ and an external quantum efficiency of 14.9%. nih.gov

The following table summarizes the performance of some OLEDs incorporating metal complexes with bipyridine-based ligands, illustrating the impact of the ligand structure on device efficiency.

Metal Complex TypeEmission ColorMax. Current Efficiency (cd A⁻¹)Max. EQE (%)
Iridium(III) bipyridine-basedSky-blue39.814.9
Platinum(II) phenylpyridine-basedYellow21.07.1
Platinum(II) phenylpyridine-basedOrange-red21.019.0

Data compiled from studies on related bipyridine and phenylpyridine metal complexes. nih.govnih.gov

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Devices

In the realm of photovoltaic devices, this compound is a key component in the design of photosensitizers for dye-sensitized solar cells (DSSCs). The carboxylic acid group provides a strong anchoring point to the surface of semiconductor metal oxides like titanium dioxide (TiO₂), while the bipyridine moiety coordinates with a metal center to form the light-harvesting complex.

The primary role of a photosensitizer in a DSSC is to absorb sunlight and inject an electron into the conduction band of the semiconductor. The carboxylic acid group of this compound is crucial for this process as it forms a stable chemical bond with the TiO₂ surface. This strong electronic coupling facilitates efficient electron injection from the excited state of the dye into the semiconductor.

Interface engineering in DSSCs is critical for optimizing charge transfer processes and minimizing recombination, which are key factors in achieving high power conversion efficiencies. The interface between the dye-sensitized TiO₂ photoanode and the electrolyte is a crucial area where charge recombination can occur, leading to efficiency losses.

Furthermore, co-sensitization, where multiple dyes with complementary absorption spectra are used, is a common strategy in interface engineering. researchgate.net A dye based on this compound could be used in conjunction with other dyes to broaden the absorption spectrum and to modify the interfacial properties for improved device performance.

The table below outlines the key photovoltaic parameters of DSSCs that are influenced by the photosensitizer design.

Photovoltaic ParameterDescriptionRole of this compound
Short-circuit current (Jsc)The maximum current from a solar cell when the voltage is zero.Influenced by the light-harvesting efficiency of the dye.
Open-circuit voltage (Voc)The maximum voltage from a solar cell when there is no current flow.Affected by the energy levels of the dye and interface engineering to reduce recombination.
Fill factor (FF)The ratio of the maximum power from the solar cell to the product of Voc and Jsc.Influenced by charge transport and recombination processes at the interface.
Power conversion efficiency (PCE)The overall efficiency of the solar cell in converting light to electrical power.A product of Jsc, Voc, and FF, all of which are impacted by the photosensitizer.

Photochromic and Electrochromic Materials Development

While the primary applications of this compound have been in OLEDs and DSSCs, the inherent properties of the bipyridine moiety suggest its potential in the development of photochromic and electrochromic materials. Photochromic materials change their color upon exposure to light, while electrochromic materials change color in response to an applied voltage.

Bipyridine-based ligands are known to form coordination complexes that can exhibit reversible color changes upon electrochemical oxidation or reduction. figshare.com These properties are the basis for their use in electrochromic devices, such as smart windows and displays. The electrochromic behavior often arises from changes in the metal-to-ligand charge transfer (MLCT) bands upon altering the oxidation state of the metal center.

Similarly, photochromism has been observed in coordination polymers and metal-organic frameworks containing bipyridine derivatives. nih.gov In these systems, light can induce a change in the electronic structure or conformation of the material, leading to a change in its absorption spectrum and, consequently, its color.

Although specific research detailing the use of this compound in photochromic and electrochromic applications is not as prevalent as in OLEDs and DSSCs, the fundamental characteristics of its bipyridine core make it a promising candidate for future exploration in these fields. The ability to anchor the molecule to surfaces via its carboxylic acid group could be advantageous for the fabrication of thin-film devices with tunable chromic properties.

Reversible Switching Mechanisms in Functionalized Systems

The integration of this compound into larger molecular architectures, such as metal complexes and coordination polymers, can impart reversible switching properties. These properties are crucial for the development of molecular switches, sensors, and memory devices. The switching behavior often arises from changes in the electronic and structural characteristics of the molecule in response to external stimuli like light, electrochemical potential, or pH.

Electrochemical Switching: Ruthenium and other transition metal complexes incorporating bipyridine-based ligands are well-known for their rich electrochemical behavior. While direct studies on this compound are not extensively documented in the available search results, related ruthenium(II) polypyridyl complexes exhibit reversible oxidation-reduction (redox) cycles. acs.orgrsc.orgnih.gov These processes involve the transfer of electrons to and from the metal center or the ligands, leading to changes in the complex's absorption, emission, and magnetic properties. The phenyl and carboxylic acid groups on the bipyridine frame can influence the redox potentials and the stability of the different oxidation states, thereby tuning the switching characteristics. For instance, ruthenium complexes with diimine ligands show a reversible Ru(II)/Ru(III) redox couple. mdpi.com

Photo-responsive Behavior: Although direct evidence for photoswitching in systems based solely on this ligand is limited in the provided results, bipyridine-containing ruthenium complexes are central to the field of photoredox catalysis. nih.gov The absorption of light can lead to the formation of a long-lived metal-to-ligand charge transfer (MLCT) excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in electron transfer reactions. This fundamental principle can be harnessed to create light-switchable systems where the material's properties are altered upon irradiation.

Self-Assembled Monolayers (SAMs) and Surface Functionalization

The ability of this compound to form ordered, single-molecule-thick layers on various substrates makes it a valuable component for modifying surface properties. These self-assembled monolayers (SAMs) are critical in applications ranging from electronics to biosensors.

Adsorption Behavior on Metal and Semiconductor Surfaces

The formation and structure of SAMs are dictated by the interactions between the molecule's functional groups and the substrate. For this compound, the carboxylic acid group and the bipyridine unit are the primary anchors for adsorption.

On Metal Surfaces (e.g., Gold): Carboxylic acids can chemisorb onto gold surfaces, although the bond is generally considered weaker than the thiol-gold bond. The bipyridine unit can also interact with the gold surface through its nitrogen atoms. The orientation of the adsorbed molecules is influenced by a combination of factors, including the molecule-substrate interaction, intermolecular interactions (such as π-π stacking between the phenyl and bipyridine rings), and the concentration of the solution used for deposition.

Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) are crucial for characterizing these SAMs. XPS can confirm the chemical composition of the monolayer and the nature of the bonding to the surface. nih.govtohoku.ac.jp STM provides real-space images of the surface, revealing the packing and ordering of the molecules. researchgate.netrsc.orgmdpi.com While specific studies on this compound are not detailed in the search results, studies on similar aromatic molecules with carboxylic acid or pyridine (B92270) functionalities provide insights into the expected behavior. For instance, the adsorption of 2,2′-dipyrimidyl disulfide on Au(111) surfaces, which forms 2-pyrimidinethiolate SAMs, shows that the formation and structural order are highly dependent on solution concentration and pH. nih.gov

On Semiconductor Surfaces (e.g., Silicon): The carboxylic acid group can form a stable covalent bond with hydroxylated silicon dioxide surfaces through a condensation reaction. This provides a robust method for functionalizing silicon-based materials. The orientation of the molecules on the surface would likely be with the carboxylic acid group attached to the surface and the phenyl-bipyridine moiety extending away from it. This orientation would present a surface with the specific chemical and electronic properties of the bipyridine and phenyl groups.

TechniqueInformation ObtainedRelevance to this compound SAMs
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states of atoms, and information on surface coverage. nih.govtohoku.ac.jpTo confirm the presence of the molecule on the surface and to study the interaction of the carboxylic acid and bipyridine groups with the substrate.
Scanning Tunneling Microscopy (STM)Real-space imaging of molecular arrangement, packing density, and surface ordering. researchgate.netrsc.orgmdpi.comTo visualize the self-assembled structure and determine the orientation of the molecules on the surface.
Fourier-Transform Infrared Spectroscopy (FTIR)Vibrational modes of the adsorbed molecules, providing information on chemical bonding and molecular orientation. researchgate.netTo verify the integrity of the molecule upon adsorption and to deduce its orientation relative to the surface normal.
Contact Angle GoniometrySurface wettability and energy, which reflects the chemical nature of the outermost layer of the SAM. mdpi.comTo assess the surface properties conferred by the phenyl-bipyridine moiety and the overall quality of the monolayer.

Surface Plasmon Resonance (SPR) Studies of Functionalized Surfaces

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor molecular binding events at a surface in real-time and without the need for labels. nih.gov A surface functionalized with a SAM of this compound can be used as a platform for SPR-based sensing applications. The bipyridine moiety is an excellent chelating agent for various metal ions, and the phenyl group can engage in π-π stacking interactions.

In a typical SPR experiment, the functionalized surface acts as the stationary phase. When a solution containing an analyte of interest is flowed over the surface, any binding between the analyte and the immobilized this compound molecules will cause a change in the refractive index at the surface. This change is detected as a shift in the SPR angle, and the magnitude of the shift is proportional to the amount of bound analyte.

By analyzing the SPR sensorgram (a plot of the SPR response versus time), one can determine the kinetics of the binding interaction, including the association rate constant (k_a) and the dissociation rate constant (k_d). From these values, the equilibrium dissociation constant (K_D), which is a measure of the binding affinity, can be calculated (K_D = k_d / k_a). bioradiations.comscispace.com

SPR ParameterDescriptionSignificance in Studying Functionalized Surfaces
Association Rate Constant (k_a)The rate at which the analyte binds to the immobilized ligand. bioradiations.comscispace.comProvides information on the speed and efficiency of the initial binding event.
Dissociation Rate Constant (k_d)The rate at which the analyte-ligand complex dissociates. bioradiations.comscispace.comIndicates the stability of the formed complex. A smaller k_d implies a more stable complex.
Equilibrium Dissociation Constant (K_D)The ratio of k_d to k_a, representing the concentration of analyte at which half of the ligand binding sites are occupied at equilibrium. bioradiations.comA key measure of binding affinity; a lower K_D value signifies a stronger interaction.

Surfaces functionalized with this compound could be employed in SPR biosensors to study a variety of interactions. For example, they could be used to detect metal ions, to study the binding of proteins that have an affinity for aromatic or metal-coordinating systems, or to investigate the interactions of other small molecules.

Catalytic Applications of 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid and Its Metal Complexes

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, metal complexes of [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid and its derivatives are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. The ligand's structure can be systematically modified to fine-tune the catalyst's performance for specific applications.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Bipyridine-based ligands are fundamental in transition-metal catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The electronic properties and steric bulk of substituents on the bipyridine core significantly impact the efficacy of catalysts, particularly those involving nickel and palladium. nih.govnih.gov

Complexes derived from substituted bipyridines, such as those with phenyl groups, are employed in various coupling reactions. For instance, nickel complexes with 4,4'-disubstituted-2,2'-bipyridine ligands are active in the reductive cross-coupling of arylcarboxylic esters with alkylpyridinium salts to form ketones. acs.org The catalytic performance is sensitive to both the steric and electronic nature of the ligand. acs.org While direct studies on this compound in classic cross-coupling reactions are not extensively detailed, the known reactivity of related structures provides a strong basis for its potential. For example, the 6-phenyl-2,2'-bipyridine (B1228381) (HPhbpy) scaffold can undergo direct base-assisted C-H cyclonickelation, forming organonickel complexes that are key intermediates in catalytic cycles. nih.govuea.ac.uk This C-H activation capability is crucial for developing novel coupling methodologies. nih.gov

The general mechanism for these reactions often involves a catalytic cycle of oxidative addition, transmetalation (in Suzuki or Negishi coupling), and reductive elimination. acs.orgsigmaaldrich.com The bipyridine ligand stabilizes the metal center in various oxidation states throughout this cycle. acs.org The phenyl group at the 6-position in the target ligand would likely influence the rate and selectivity of these steps through steric hindrance, while the carboxylic acid group could modulate solubility or provide a secondary interaction site.

Table 1: Examples of Bipyridine Ligands in Ni-Catalyzed Cross-Coupling Reactions
Reaction TypeCatalyst SystemKey FeaturesReference
Cross-Electrophile Coupling (XEC)(tBubpyMe)NiIICl2Substituents at the 6-position lead to major differences in catalytic performance; bulkier groups can hinder coordination but stabilize Ni(I) species. nih.gov
Reductive Coupling of Esters and Alkylpyridinium SaltsNi(dme)Br2 / 2,2'-bipyridine (B1663995)Electrochemical approach; ligand choice is crucial for efficiency. acs.org
C(sp2)–C(sp3) CouplingNi(0)–bpy / Ir(III) photosensitizerMetallaphotoredox catalysis where the bipyridine ligand supports the nickel catalytic cycle. acs.org

Oxidation and Reduction Catalysis

Metal complexes of this compound are particularly relevant in redox catalysis, including the electrochemical and photochemical reduction of carbon dioxide (CO₂). The bipyridine moiety acts as a redox-active ligand, facilitating electron transfer processes, while the carboxylic acid group can function as a proton relay, enhancing catalytic turnover.

Manganese and Rhenium complexes containing a ligand structure analogous to the target compound, specifically [Mn(6-PhCOOH-2,2'-bpy)(CO)₃Br], have been synthesized and studied for CO₂ reduction. acs.org The presence of the intramolecular Brønsted acid (the carboxylic acid group) is intended to influence the rate and efficiency of the reduction process by providing a local proton source. acs.org The pKₐ of this acidic substituent is a critical parameter affecting catalytic performance. acs.org In related systems, Gd(III) complexes with 6-phenylpyridine-2-carboxylic acid have been shown to be active photocatalysts for CO₂ reduction to CO and CH₄. mdpi.com

Beyond CO₂ reduction, bipyridine-type ligands are used in oxidation reactions. For example, Co(II) complexes can catalyze the selective conversion of phenyl rings into carboxylic acid groups, a powerful transformation in organic synthesis. rsc.orgrsc.org

Table 2: Application of Phenyl-Bipyridine Carboxylate Ligands in Reduction Catalysis
Catalyst/ComplexReactionKey FindingReference
[Mn(6-PhCOOH-2,2'-bpy)(CO)₃Br]Electrocatalytic CO₂ ReductionThe benzoic acid substituent was synthesized to study the effect of an intramolecular acid on catalysis. acs.org
Gd(III) complex with 6-phenylpyridine-2-carboxylatePhotocatalytic CO₂ ReductionDemonstrated excellent catalytic activity, producing CO and CH₄ with CO selectivity of 78.5%. mdpi.com

Asymmetric Catalysis utilizing Chiral Derivatives

While this compound itself is achiral, it serves as a valuable scaffold for designing chiral ligands for asymmetric catalysis. chemrxiv.org The introduction of chirality, for instance, by creating atropisomers through steric hindrance or by attaching chiral auxiliaries to the phenyl or bipyridine rings, can generate highly effective catalysts for enantioselective transformations. chemrxiv.org

Chiral bipyridine ligands are renowned for their utility in a wide range of transition metal-catalyzed reactions where they can induce high levels of stereoselectivity. chemrxiv.org The carboxylic acid group can play a dual role in this context. It can act as a Brønsted acid, participating directly in the catalytic mechanism, or serve as an anchoring point to introduce a chiral moiety. nih.gov Chiral carboxylic acids themselves have emerged as effective organocatalysts, capable of activating substrates through hydrogen bonding. nih.gov Designing a derivative of the title compound where the phenyl group is replaced by a chiral binaphthyl system, for example, could create a chiral pocket around the metal center, enabling enantioselective catalysis in reactions such as Michael additions, cycloadditions, or Friedel-Crafts reactions. nih.gov

Heterogeneous Catalysis

The carboxylic acid functional group in this compound is pivotal for its application in heterogeneous catalysis. This group provides a convenient handle for immobilizing the corresponding metal complexes onto solid supports, which facilitates catalyst separation and recycling.

Anchoring of this compound Complexes onto Solid Supports

The immobilization of homogeneous catalysts onto solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems. The carboxylic acid moiety of the ligand can be used to form covalent or ionic bonds with various solid materials.

Common strategies for anchoring include:

Amide or Ester Linkages: The carboxylic acid can be reacted with amine- or alcohol-functionalized supports, such as silica (B1680970) (SiO₂) or polymers (e.g., polystyrene), to form stable amide or ester bonds.

Coordination to Surface Metal Sites: The carboxylate group can directly coordinate to metal ions or metal oxides on the surface of a support.

Incorporation into Frameworks: The entire ligand can be used as a building block (a linker) in the synthesis of Metal-Organic Frameworks (MOFs) or integrated into organosilica materials. nih.gov For example, bipyridine-based organosilica nanotubes have been synthesized by the co-condensation of a bipyridine-bridged organosilane precursor. nih.gov These nanotubes can then be metalated with precursors like iridium to create highly active molecular heterogeneous catalysts for C-H bond activation. nih.gov

Reusability and Stability of Immobilized Catalysts

A primary motivation for heterogenizing molecular catalysts is to enhance their stability and enable their reuse over multiple reaction cycles. Immobilization prevents the aggregation or decomposition of the active metal complexes, which can be a significant issue in homogeneous systems. nih.gov

Studies on related immobilized bipyridine catalysts have demonstrated significant improvements in durability. For instance, iridium complexes anchored within organosilica nanotubes showed high activity in C-H oxidation and borylation reactions and could be recycled multiple times without a significant loss of performance. nih.gov The solid support effectively isolates the catalytic centers, preventing deactivation pathways like dimerization or aggregation. nih.gov The robust anchoring provided by the covalent linkage of a ligand like this compound would be expected to confer similar stability, making it a promising candidate for developing recyclable catalysts for continuous flow processes and large-scale industrial applications.

Table 3: Compound Names Mentioned in the Article
Abbreviation/Common NameFull Chemical Name
This compoundThis compound
HPhbpy6-phenyl-2,2'-bipyridine
bpy2,2'-bipyridine

Photocatalysis and Electrocatalysis

The functionalized bipyridine ligand, this compound, and its coordination complexes with transition metals are subjects of investigation for their potential in photocatalytic and electrocatalytic applications. The inherent electronic properties of the bipyridine framework, combined with the appended phenyl and carboxylic acid groups, allow for the tuning of redox potentials and the introduction of specific functionalities, such as proton relays, which are crucial for various catalytic cycles. Research in this area primarily focuses on the activation of small molecules and the facilitation of challenging chemical transformations.

CO2 Reduction Catalysis

The conversion of carbon dioxide (CO2) into value-added chemicals, such as carbon monoxide (CO), is a significant area of research aimed at mitigating greenhouse gas emissions and producing chemical feedstocks. nih.gov Metal complexes of this compound have been explored as catalysts for this transformation. The bipyridine moiety serves as a robust coordinating ligand to metal centers like manganese (Mn) and rhenium (Re), which are known to be active for CO2 reduction. nih.govnih.govnih.gov

Manganese carbonyl complexes, in particular, have garnered attention as promising CO2 reduction catalysts due to the earth-abundance of manganese. nih.govnih.govosti.gov The general mechanism for catalysts of the type [Mn(bpy)(CO)3Br] involves a two-electron reduction of the precatalyst to form the active species, [Mn(NN)(CO)3]−. researchgate.net This highly reactive anionic complex can then interact with CO2 and a proton source to facilitate the reduction. researchgate.net

In this context, the carboxylic acid group on the this compound ligand is of particular interest. Research has shown that the presence of an intramolecular Brønsted acid, such as a phenol (B47542) or carboxylic acid group, on the bipyridine ligand can enhance catalytic activity. These groups can act as local proton sources, accelerating key protonation steps in the catalytic cycle and potentially lowering the overpotential required for the reaction.

One study specifically synthesized the ligand, termed 6-PhCOOH-2,2'-bpy, to investigate the effect of the pKa of the intramolecular acid on the rate and efficiency of CO2 reduction catalysis by a manganese complex. The rationale was to compare its performance to analogous ligands bearing phenol substituents, as the benzoic acid group is significantly more acidic. This line of inquiry aims to systematically tune the catalyst's performance by modifying the electronic and proton-donating properties of the ligand framework.

The table below summarizes the general electrochemical properties and catalytic performance of related Rhenium bipyridine complexes, providing context for the study of this compound systems.

Table 1: Electrochemical Data and Catalytic Performance of Selected Rhenium Bipyridine Complexes for CO2 Reduction

Complex E p1,c (V vs Fc+/0) E p2,c (V vs Fc+/0) Conditions FECO (%) TOF (s -1) Ref
1-Re (ortho-aniline) -1.81 -2.19 dry CH3CN Not Reported Not Reported nsf.gov
2-Re (meta-aniline) -1.73 -2.12 dry CH3CN Not Reported Not Reported nsf.gov
3-Re (para-aniline) -1.84 -2.21 dry CH3CN Not Reported Not Reported nsf.gov

| ReBpy | -1.79 | -2.12 | dry CH3CN | Not Reported | Not Reported | nsf.gov |

This table presents data for analogous systems to illustrate the effect of ligand substitution on redox potentials. Data for a complex of this compound was not available in the search results.

Water Splitting and Hydrogen Evolution Reactions

A review of the scientific literature did not yield specific research detailing the application of this compound or its metal complexes in photocatalytic or electrocatalytic water splitting and hydrogen evolution reactions (HER). While the broader class of bipyridine-based ligands is extensively used in catalysts for these reactions, no detailed findings for this specific compound were identified in the search results. nsf.govrsc.orgresearchgate.netrsc.orgrsc.org

Sensory and Recognition Applications of 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid

Chemo- and Biosensors based on Luminescence or Electrochemical Changes

The bipyridine moiety of [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid and its derivatives can coordinate with metal ions, leading to significant changes in their photophysical and electrochemical properties. This behavior is the foundation for their use in chemo- and biosensors. The introduction of a phenyl group and a carboxylic acid at specific positions on the bipyridine scaffold can further modulate these properties, enhancing selectivity and sensitivity.

The principle behind metal ion sensing using this compound lies in its ability to form stable complexes with various metal ions. The nitrogen atoms of the bipyridine unit act as a chelating agent, binding to the metal center. This coordination can lead to several detectable changes:

Luminescence Changes: The binding of a metal ion can significantly alter the fluorescence properties of the molecule. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence intensity, or a shift in the emission wavelength. These changes are often due to processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of rigid, highly emissive structures upon metal binding. For instance, a pyrene-appended bipyridine hydrazone ligand demonstrated a "turn-on" fluorescence response upon complexation with Cu(II) ions.

Electrochemical Changes: The redox properties of the bipyridine ligand are sensitive to metal coordination. The binding of a metal ion can shift the oxidation or reduction potentials of the complex, which can be detected using techniques like cyclic voltammetry.

Selectivity for a particular metal ion is a crucial aspect of sensor design. In the case of this compound and its analogs, selectivity is influenced by several factors:

The nature of the metal ion: The size, charge, and coordination preferences of the metal ion determine the stability and geometry of the resulting complex.

The solvent system: The polarity and coordinating ability of the solvent can affect the binding affinity and selectivity.

Substituents on the bipyridine ring: The phenyl and carboxylic acid groups on the this compound scaffold can influence the electronic properties and steric environment of the binding pocket, thereby tuning the selectivity for different metal ions. For example, derivatives of 2,2'-bipyridine (B1663995) have been explored for the selective detection of Zn2+.

Table 1: Examples of Metal Ion Sensing by Bipyridine-Based Ligands

Ligand/SensorTarget IonSensing PrincipleLimit of Detection (LOD)Reference
Pyrene-appended bipyridine hydrazoneCu(II)Fluorescence Turn-on-
5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amineZn(II)Ratiometric Fluorescence0.10 nM
GFP chromophore-bipyridine hybridZn(II)Fluorescence Turn-on-

This table presents data for related bipyridine compounds to illustrate the principles of metal ion sensing.

The principles of anion recognition often involve:

Hydrogen Bonding: The N-H protons of protonated bipyridine rings or other hydrogen bond donor groups incorporated into the ligand structure can interact with anions. Ruthenium(II) bipyridine complexes with 2,2'-biimidazole-like ligands have demonstrated anion sensing through hydrogen bonding interactions.

Electrostatic Interactions: Cationic metal complexes of bipyridine ligands can electrostatically attract and bind anions.

Coordination to a Metal Center: Anions can directly coordinate to the metal center in a pre-formed complex, leading to a detectable signal.

Binding studies for anion recognition are typically carried out using techniques such as UV-vis and fluorescence titrations, as well as NMR spectroscopy to elucidate the binding mode and affinity. The selectivity towards different anions is governed by factors like the size, shape, and charge of the anion, as well as the complementary nature of the receptor's binding pocket.

The versatile platform of this compound can also be adapted for the detection of small neutral molecules. The strategies for small molecule detection often rely on specific chemical reactions or intermolecular interactions that lead to a measurable change in the sensor's properties.

Examples of such strategies include:

Reaction-Based Sensing: The sensor molecule can be designed to undergo a specific chemical reaction with the target analyte, leading to a significant change in its fluorescence or color. For instance, chemosensors have been developed for the detection of nerve agents and phosgene (B1210022) based on chemical reactions that alter the electronic properties of a chromophore.

Supramolecular Interactions: The sensor can be designed to bind small molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions can perturb the electronic structure of the sensor, resulting in a detectable optical or electrochemical response.

Fluorescence-Based Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive technique, making it a popular choice for the development of chemosensors. This compound and its derivatives can be designed to exhibit changes in their fluorescence properties upon binding to an analyte.

Turn-On Sensing: In a "turn-on" sensor, the free ligand is weakly fluorescent or non-fluorescent. Upon binding to the target analyte, a significant enhancement in fluorescence intensity is observed. This is a highly desirable mechanism as it results in a low background signal and high sensitivity. The "turn-on" response can be triggered by various mechanisms, including the inhibition of photoinduced electron transfer (PET) or the rigidification of the molecular structure upon analyte binding, which reduces non-radiative decay pathways.

Turn-Off Sensing: In a "turn-off" sensor, the free ligand is highly fluorescent, and the fluorescence is quenched upon binding to the analyte. Fluorescence quenching can occur through several mechanisms, such as electron transfer from the excited fluorophore to the analyte or heavy atom quenching. While effective, "turn-off" sensors can sometimes suffer from false positives, as other substances in the sample might also cause fluorescence quenching.

Table 2: Comparison of Turn-On and Turn-Off Sensing

FeatureTurn-On SensingTurn-Off Sensing
Initial State Low or no fluorescenceHigh fluorescence
Response to Analyte Fluorescence increasesFluorescence decreases
Signal-to-Noise Ratio HighCan be lower
Potential for False Positives LowHigher

Ratiometric sensing is an advanced fluorescence sensing technique that relies on changes in the fluorescence emission at two different wavelengths upon analyte binding. Instead of measuring the absolute intensity at a single wavelength, the ratio of the intensities at the two wavelengths is used as the analytical signal. This approach offers several advantages over intensity-based measurements:

Internal Self-Calibration: Ratiometric measurements are independent of the probe concentration, excitation intensity, and instrumental efficiency, which can fluctuate. This internal referencing leads to more accurate and reproducible results.

Reduced Environmental Effects: The ratio measurement can minimize the influence of environmental factors such as temperature and solvent polarity.

A ratiometric response is often achieved through mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or Förster resonance energy transfer (FRET). For example, a novel ratiometric fluorescence probe based on a 6-amino-2,2'-bipyridine scaffold was developed for the detection of endogenous Zn2+. Upon binding to Zn2+, a decrease in emission at one wavelength and a corresponding increase at another wavelength were observed.

The design of a ratiometric sensor based on this compound would involve modifying the structure to incorporate a suitable fluorophore and a recognition unit that can induce a change in the emission spectrum upon analyte binding.

Electrochemical Sensing Platforms

Electrochemical sensors are analytical devices that utilize a chemical reaction to generate an electrical signal, which can then be correlated to the concentration of a specific analyte. The integration of this compound into such platforms could potentially lead to the development of highly selective and sensitive sensors for a variety of target molecules. The compound's ability to coordinate with metal ions or interact with other molecules through various intermolecular forces forms the basis of its potential sensory applications.

Voltammetry and amperometry are two of the most common electrochemical techniques used in sensing applications. Both methods rely on the measurement of current as a function of an applied potential.

Voltammetric detection involves varying the potential of an electrode and measuring the resulting current. The presence of an analyte that can be oxidized or reduced at a specific potential will lead to a peak in the current-voltage plot, known as a voltammogram. The position of the peak can be used for qualitative identification of the analyte, while the peak height is proportional to its concentration. For a sensor incorporating this compound, the binding of a target analyte could induce a shift in the redox potential of the complex, providing a measurable signal.

Amperometric detection operates at a fixed potential, and the current is measured as a function of time. This technique is particularly useful for monitoring changes in the concentration of an analyte over time. In the context of a sensor based on this compound, the interaction with a target molecule could catalyze an electrochemical reaction, leading to a change in the measured current.

The potential performance of a hypothetical voltammetric sensor based on this compound is illustrated in the interactive data table below.

Table 1: Hypothetical Performance of a this compound-Based Voltammetric Sensor

AnalyteDetection PrincipleLinear Range (µM)Limit of Detection (nM)Response Time (s)
Heavy Metal Ion (e.g., Cu²⁺)Differential Pulse Voltammetry0.1 - 10050&lt; 60
Organic PollutantCyclic Voltammetry1 - 500200&lt; 120

To develop a robust and sensitive electrochemical sensor, the recognition element, in this case, this compound, needs to be immobilized onto the surface of an electrode. This process, known as electrode modification, is crucial for enhancing the sensor's performance in terms of stability, selectivity, and sensitivity.

The carboxylic acid group of this compound provides a versatile handle for various immobilization strategies. One common approach is the formation of amide bonds with an amine-functionalized electrode surface. Another method involves the use of self-assembled monolayers (SAMs) on gold electrodes, where the carboxylic acid can be anchored through a suitable linker molecule.

Furthermore, the performance of the sensor can be significantly improved by incorporating nanomaterials into the electrode fabrication process. Materials such as carbon nanotubes, graphene, and metallic nanoparticles offer high surface area, excellent conductivity, and catalytic properties, which can lead to enhanced signal amplification and lower detection limits. For instance, a composite of this compound and gold nanoparticles could be deposited on a glassy carbon electrode to create a highly sensitive sensing platform.

The table below outlines potential strategies for electrode modification and the corresponding enhancements in sensor performance.

Table 2: Electrode Modification Strategies for this compound-Based Sensors

Electrode MaterialModification StrategyEnhancementPotential Application
Glassy CarbonCovalent attachment via amide couplingImproved stability and reproducibilityEnvironmental monitoring
GoldSelf-assembled monolayer (SAM)High selectivity and ordered molecular arrangementBiomedical diagnostics
Screen-Printed CarbonDispersion in a carbon nanotube matrixSignal amplification and lower detection limitPoint-of-care testing

Future Research Directions and Emerging Paradigms for 6 Phenyl 2,2 Bipyridine 4 Carboxylic Acid

Integration into Advanced Hybrid Nanomaterials

The development of advanced hybrid nanomaterials, which combine organic and inorganic components, offers a pathway to create materials with synergistic or entirely new properties. The structure of [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid is exceptionally well-suited for this "bottom-up" approach to materials synthesis.

Composites with Quantum Dots and Nanoparticles

Quantum dots (QDs) are semiconductor nanocrystals with size-tunable optical and electronic properties. This compound can serve as a critical surface ligand for QDs and other nanoparticles (NPs), such as gold or titanium dioxide. The carboxylic acid group can anchor the molecule to the nanoparticle surface through strong covalent or dative bonds. nih.gov This functionalization is key to passivating surface defects, preventing aggregation, and facilitating the dispersion of nanoparticles in various media.

Once anchored, the bipyridine unit is oriented away from the surface, where it can chelate metal ions. This allows for the creation of multifunctional hybrid materials where the nanoparticle core provides specific physical properties (e.g., light absorption, plasmon resonance) that can be coupled with the catalytic or photophysical activity of the coordinated metal center on the shell. The phenyl group's electronic properties can be modified to tune the energy levels at the nanoparticle-ligand interface, thereby controlling charge transfer processes.

Table 1: Potential Roles of this compound in Nanoparticle Composites

Molecular MoietyFunction in Composite MaterialPotential Application
Carboxylic AcidAnchors to the nanoparticle surface (e.g., TiO₂, CdSe)Stabilization, charge transfer modulation
2,2'-Bipyridine (B1663995)Chelates secondary metal ions to form catalytically active sitesPhotocatalysis, sensing
Phenyl GroupModulates electronic properties and intermolecular interactions (π-stacking)Tuning of optical and electronic properties

Development of Core-Shell Structures

Core-shell nanoparticles are advanced composites featuring a central core material encapsulated by a shell of a different composition. mdpi.com This structure allows for the combination of distinct properties, such as a magnetic core for manipulation and a catalytically active shell for chemical reactions. This compound is an ideal candidate for constructing the functional shell layer.

For instance, an inert core (e.g., silica) could be functionalized with a layer of molecules of this compound. Subsequent coordination of a catalytically active metal (like ruthenium or iridium) to the bipyridine units would create a well-defined, catalytically active shell. This approach offers precise control over the placement and environment of the catalytic sites, potentially leading to enhanced activity and selectivity compared to homogeneous catalysts. nih.gov

Exploration of Bio-Inspired Systems and Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by creating synthetic molecules that mimic their active sites. nih.gov The bipyridine moiety of this compound can chelate transition metals, mimicking the function of metalloenzymes that perform critical biological reactions, such as oxidation, reduction, and hydrolysis. acs.org The phenyl and carboxylate groups can act as secondary coordination sphere components, influencing the catalyst's stability, solubility, and substrate accessibility, much like the protein scaffold of an enzyme.

Artificial Photosynthesis and Energy Conversion

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical fuels. nih.gov This typically involves a photosensitizer that absorbs light, a catalyst that performs a reduction or oxidation reaction, and a linker connecting them. Bipyridine-containing metal complexes are extensively studied as both photosensitizers and catalysts in these systems.

This compound can be used to construct molecular assemblies for artificial photosynthesis. rsc.org For example, it can serve as a ligand in a ruthenium-based photosensitizer or an iridium-based water oxidation catalyst. The carboxylic acid group is particularly useful for anchoring these molecular components onto semiconductor surfaces (like TiO₂) in dye-sensitized photoelectrochemical cells, facilitating efficient electron transfer. Research on related phenyl-pyridine carboxylic acids and bipyridines in coordination polymers has demonstrated their potential in the photocatalytic reduction of CO₂, a key reaction in artificial photosynthesis. bcrec.id

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new materials and catalysts can be accelerated by using high-throughput and combinatorial methods. This compound is an excellent scaffold for creating chemical libraries of derivatives.

Combinatorial chemistry techniques can be employed to systematically modify the core structure. For example:

The phenyl ring can be functionalized with various electron-donating or electron-withdrawing groups to tune the electronic properties of the ligand.

The carboxylic acid group can be converted into a series of esters or amides to alter solubility and steric hindrance.

Once a library of derivatives is synthesized, high-throughput screening (HTS) can be used to rapidly evaluate their properties for a specific application. For instance, in the search for new catalysts, microplate-based assays could screen hundreds of metal complexes for their catalytic activity in a target reaction. Similarly, for discovering new photophysical materials, automated spectroscopic measurements can quickly identify derivatives with desired absorption and emission characteristics. This data-rich approach significantly accelerates the optimization cycle from molecular design to functional material. While HTS has been applied to discover co-crystals of simpler bipyridines and identify bioactive phenyl-pyridine-carboxylic acid derivatives, its application to discover new catalysts based on the this compound scaffold remains a promising future direction. nih.govnih.gov

Table 2: Illustrative Combinatorial Library from this compound Scaffold

Scaffold PositionModification TypeExample Substituents (R¹, R²)Target Property to Tune
Phenyl Ring (para-position)Aromatic Substitution (R¹)-OCH₃, -NO₂, -CF₃, -ClRedox Potential, MLCT Energy
Carboxylic AcidEsterification/Amidation (R²)-OCH₂CH₃, -N(CH₃)₂, -NH(CH₂CH₂OH)Solubility, Steric Bulk, Anchoring Group

Structure: [R¹-C₆H₄-C₁₀H₆N₂(COOH/COOR²/CONR²₂)]

Theoretical Advances in Predictive Modeling and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties and guiding experimental efforts. For this compound and its derivatives, theoretical modeling can provide deep insights into their behavior.

Predictive Modeling: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals, and spectroscopic properties of metal complexes formed with this ligand. These calculations can predict redox potentials, the energies of metal-to-ligand charge transfer (MLCT) transitions, and the stability of catalytic intermediates. This predictive power allows researchers to screen potential candidates in silico before committing to complex and time-consuming synthesis, saving significant resources.

Machine Learning: As more experimental and computational data on bipyridine-based complexes become available, machine learning (ML) models can be trained to establish quantitative structure-property relationships (QSPR). An ML model could, for example, learn to predict the photophysical properties or catalytic turnover frequency of a new derivative of this compound based solely on its molecular structure. This approach can rapidly screen vast virtual libraries of potential compounds, identifying the most promising candidates for further theoretical and experimental investigation, thereby accelerating the discovery of next-generation materials.

Scale-Up and Industrial Relevance of Synthetic Routes and Applications

The transition of this compound and its derivatives from laboratory-scale synthesis to industrial production is contingent on the development of efficient, scalable, and cost-effective manufacturing processes. The industrial relevance of this compound is intrinsically linked to the commercial viability of its applications, primarily in the fields of renewable energy and advanced materials.

Synthetic Routes and Scalability Challenges

The synthesis of functionalized bipyridines, including the target compound, predominantly relies on metal-catalyzed cross-coupling reactions. Several methods have been developed, each with distinct advantages and challenges for large-scale implementation. mdpi.com Key strategies include Suzuki, Stille, Negishi, and Ullmann couplings. mdpi.com

A significant hurdle in these catalytic processes is the strong coordinating ability of the bipyridine product itself. This can lead to the deactivation of the metal catalyst by binding to it, which reduces reaction efficiency and yield—a critical issue for industrial-scale production where catalyst loading and turnover numbers are major cost drivers. mdpi.com

Transitioning a synthetic route from milligram or gram quantities to multi-kilogram and multi-ton production introduces further complexities. biosynth.com These include managing reaction kinetics and thermodynamics on a larger scale, ensuring a consistent and reliable supply of raw materials, and adhering to stringent regulatory standards such as Good Manufacturing Practice (GMP). biosynth.com

Below is a comparative analysis of common synthetic routes for bipyridine derivatives and their industrial scalability:

Interactive Data Table: Comparison of Synthetic Routes for Bipyridine Derivatives
Coupling Reaction Key Reactants Advantages for Scale-Up Challenges for Industrial Application Relevant Citations
Suzuki Coupling Pyridyl Boronic Acid/Ester + Pyridyl Halide Wide functional group tolerance; Commercially available reagents. Difficulty in obtaining stable 2-pyridylboron precursors; Potentially high catalyst loadings required. mdpi.comorgsyn.org
Stille Coupling Organostannane + Organohalide High reactivity; Often proceeds where Suzuki coupling may not. High toxicity of organotin reagents and byproducts (major environmental and safety concern); Often requires harsh reaction conditions (e.g., high temperatures for extended periods). mdpi.comorgsyn.org
Negishi Coupling Organozinc Halide + Organohalide High yields and mild reaction conditions; Good tolerance for various functional groups. Requires an extra step to prepare the organozinc reagent; Sensitivity of reagents to air and moisture. orgsyn.org
Ullmann Coupling Two molecules of an Aryl Halide Useful for symmetrical bipyridines; Often uses less expensive copper catalysts. Can require high reaction temperatures; Substrate scope can be limited compared to palladium-catalyzed methods. mdpi.com

Future research into synthetic methodologies will likely focus on overcoming these challenges. The development of more robust catalysts that are resistant to product inhibition, the use of heterogeneous catalysts for easier separation and recycling, and the exploration of continuous manufacturing processes are critical for enhancing industrial viability. mdpi.combiosynth.com

Industrial Relevance of Applications

The primary industrial application driving the development of this compound and similar polypyridyl ligands is in the field of Dye-Sensitized Solar Cells (DSSCs) . ijsrp.orgrsc.org This compound serves as a crucial component—an anchoring ligand—in ruthenium-based sensitizer dyes. rsc.org The carboxylic acid group ensures strong electronic coupling to the semiconductor photoanode (typically TiO₂), while the phenyl-bipyridine structure influences the photophysical and electrochemical properties of the dye, which are critical for cell efficiency. rsc.orgnih.gov

The global market for DSSCs is expanding, with promising opportunities in portable electronics charging, building-integrated photovoltaics (BIPV), and low-power indoor electronics. marketresearch.com The industrial relevance of this compound is therefore directly tied to the success and market penetration of DSSC technology. For DSSCs to become commercially widespread, further improvements in their power conversion efficiency and long-term stability are necessary. nih.govmarketresearch.com Research efforts are focused on designing new dye molecules, optimizing electrolytes, and developing scalable fabrication techniques like screen and inkjet printing. rsc.orgmarketresearch.com

Beyond photovoltaics, polypyridyl ligands are extensively used in medicinal inorganic chemistry. nih.gov Ruthenium complexes bearing these ligands are being investigated for a range of therapeutic applications. mdpi.comnih.govnih.gov While still largely in the research and development phase, the potential for creating novel therapeutics provides a significant, albeit longer-term, avenue for the industrial application of this compound.

Q & A

Q. What are the standard synthetic routes for [6-Phenyl-2,2'-bipyridine]-4-carboxylic acid, and how is its purity validated?

The synthesis of bipyridine-carboxylic acid derivatives typically involves cross-coupling reactions or functionalization of pre-existing bipyridine frameworks. For example, similar ligands like 4-methyl-2,2′-bipyridine-4-carboxylic acid are synthesized via palladium-catalyzed coupling or direct carboxylation of bipyridine precursors . Purification often employs recrystallization or column chromatography. Purity validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., ¹H/¹³C NMR for aromatic proton and carbon assignments).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
  • Elemental Analysis : To validate empirical composition.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • UV-Vis Absorption Spectroscopy : To analyze π→π* and metal-to-ligand charge transfer (MLCT) transitions, especially relevant for photophysical studies .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify carboxylic acid C=O stretching (~1700 cm⁻¹) and coordination shifts upon metal binding .
  • Luminescence Spectroscopy : For assessing excited-state lifetimes in coordination complexes .

Q. How is this compound utilized in coordination chemistry?

The carboxylic acid group facilitates binding to metal centers (e.g., Ru, Ir, Hf) in heteroleptic complexes. For instance, analogous ligands in dye-sensitized solar cells (DSSCs) anchor to TiO₂ via carboxylate groups while coordinating with Ru(II) to enable charge transfer . Structural motifs are confirmed via X-ray crystallography or DFT-optimized geometries .

Advanced Research Questions

Q. How do DFT methods optimize the electronic structure of this compound in metal complexes?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to calculate HOMO/LUMO distributions. For example, in Ru-based sensitizers, the LUMO often localizes on the carboxylate-bipyridine ligand, critical for electron injection into semiconductors . Key steps:

  • Geometry Optimization : Using basis sets like 6-31G(d,p) for ligands and LANL2DZ for metals.
  • Solvent Effects : Incorporate polarizable continuum models (e.g., PCM) for accuracy .
  • Validation : Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data .

Q. What methodological strategies resolve contradictions between experimental and computational data in photophysical studies?

Discrepancies (e.g., emission lifetimes or redox potentials) may arise from approximations in DFT or solvent effects. Mitigation strategies include:

  • Functional Selection : Test multiple functionals (e.g., PBE0 vs. B3LYP) to assess sensitivity .
  • Experimental Benchmarking : Cross-validate with cyclic voltammetry (e.g., E₁/₂ for Ru³⁺/²⁺) and transient absorption spectroscopy .
  • Error Analysis : Quantify deviations using root-mean-square-error (RMSE) for computed vs. experimental absorption bands .

Q. How can researchers tailor the photostability of this compound-based materials?

Photodegradation in DSSCs or photocatalysts is addressed via:

  • Ligand Substitution : Introduce electron-donating groups (e.g., -OCH₃) to enhance charge separation .
  • Metalation : Post-synthetic metal coordination (e.g., Hf-BPY MOLs) improves stability under irradiation .
  • Encapsulation : Embed complexes in metal-organic frameworks (MOFs) to reduce oxidative damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.